molecular formula C15H18N2 B15553263 4-Methyl-2-(1-piperidinyl)-quinoline-d10

4-Methyl-2-(1-piperidinyl)-quinoline-d10

Katalognummer: B15553263
Molekulargewicht: 236.38 g/mol
InChI-Schlüssel: USYRQXDHKXGTCK-VHPHYHOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(1-piperidinyl)-quinoline-d10 is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 236.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H18N2

Molekulargewicht

236.38 g/mol

IUPAC-Name

2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-4-methylquinoline

InChI

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3/i2D2,5D2,6D2,9D2,10D2

InChI-Schlüssel

USYRQXDHKXGTCK-VHPHYHOGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Biological Context of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological context of the deuterated compound 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This molecule is a labeled analog of 4-Methyl-2-(1-piperidinyl)-quinoline, a potent inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels, which are implicated in a variety of physiological processes.

Core Chemical Properties

This compound is a stable isotope-labeled version of the parent compound, designed for use in applications such as pharmacokinetic studies and as an internal standard in quantitative mass spectrometry-based assays. The deuteration is typically on the piperidinyl moiety.

Physicochemical Data

The following tables summarize the key chemical and physical properties of both the deuterated and non-deuterated forms of the compound.

Table 1: General Chemical Properties

PropertyThis compound4-Methyl-2-(1-piperidinyl)-quinoline
IUPAC Name 4-methyl-2-(perdeuteriopiperidin-1-yl)quinoline4-methyl-2-(1-piperidinyl)quinoline
Synonyms 4-Methyl-2-piperidin-1-ylquinoline-d10ML204, 2-Piperidino-lepidine
CAS Number Not available (Unlabeled: 5465-86-1)5465-86-1[1]
Molecular Formula C₁₅H₈D₁₀N₂C₁₅H₁₈N₂[1]
Molecular Weight ~236.38 g/mol 226.32 g/mol [1]

Table 2: Computed Physicochemical Properties (for non-deuterated form)

PropertyValueReference
XLogP3 3.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 226.146998583 Da[1]
Monoisotopic Mass 226.146998583 Da[1]
Topological Polar Surface Area 16.1 Ų[1]
Heavy Atom Count 17[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The general workflow is outlined below.

G cluster_synthesis Synthetic Workflow 2_Chloro_4_methylquinoline 2-Chloro-4-methylquinoline (B123181) Reaction Nucleophilic Aromatic Substitution (e.g., Microwave-assisted) 2_Chloro_4_methylquinoline->Reaction Piperidine_d11 Piperidine-d11 (B105061) Piperidine_d11->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

A high-level overview of the synthetic pathway.

Materials:

  • 2-Chloro-4-methylquinoline[2][3][4]

  • Piperidine-d11[5]

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Microwave reactor or conventional heating apparatus

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-4-methylquinoline (1 equivalent), piperidine-d11 (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in an anhydrous solvent like DMF.

  • Microwave-Assisted Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature between 120-150°C for a duration of 30-60 minutes.[6][7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.[9]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic labeling of the final product.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

¹H NMR Spectroscopy:

  • Objective: To confirm the absence of protons on the piperidine (B6355638) ring and verify the signals corresponding to the quinoline (B57606) moiety.

  • Expected Observations: The spectrum should show signals corresponding to the aromatic protons and the methyl group of the quinoline core. The characteristic signals for the protons on the piperidine ring should be absent or significantly reduced, confirming successful deuteration.

¹³C NMR Spectroscopy:

  • Objective: To confirm the carbon skeleton of the molecule.

  • Expected Observations: The spectrum will show signals for all carbon atoms in the molecule. The carbons of the deuterated piperidine ring will exhibit splitting due to coupling with deuterium (B1214612).

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of the synthesized compound.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).[11]

High-Resolution Mass Spectrometry (HRMS):

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Expected Observations: The HRMS data should show a molecular ion peak corresponding to the calculated exact mass of C₁₅H₈D₁₀N₂. The isotopic distribution pattern will also confirm the high level of deuterium incorporation.

Biological Context: Inhibition of TRPC4 Signaling

4-Methyl-2-(1-piperidinyl)-quinoline is a known potent and selective inhibitor of the TRPC4 ion channel. TRPC4 is a non-selective cation channel that plays a significant role in calcium signaling pathways.[12]

TRPC4 Signaling Pathway

TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through the Gq/11 and Gi/o pathways.[13] The activation of these pathways leads to the production of second messengers that modulate TRPC4 channel activity, resulting in an influx of cations, including Ca²⁺, which triggers various downstream cellular responses.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR_q Gq/11-coupled Receptor Gq Gq/11 GPCR_q->Gq GPCR_i Gi/o-coupled Receptor Gi Gi/o GPCR_i->Gi PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4 TRPC4 Channel Ca_influx Ca²⁺ Influx TRPC4->Ca_influx Mediates Inhibitor 4-Methyl-2-(1-piperidinyl) -quinoline-d10 Inhibitor->TRPC4 Inhibits Agonist_q Agonist Agonist_q->GPCR_q Agonist_i Agonist Agonist_i->GPCR_i Gq->PLC Gi->TRPC4 Direct Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_influx Modulates DAG->TRPC4 Modulates Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response

Simplified TRPC4 activation pathway and point of inhibition.

The activation of Gq/11-coupled receptors stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Both IP₃ and DAG are involved in the modulation of TRPC4 activity. Concurrently, the activation of Gi/o-coupled receptors can directly potentiate TRPC4 channel opening.[12][13] 4-Methyl-2-(1-piperidinyl)-quinoline acts as an antagonist, directly inhibiting the TRPC4 channel and thereby blocking the influx of cations and subsequent downstream cellular signaling.

References

Technical Guide: 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated analog of the potent TRPC4 channel inhibitor, ML204. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Introduction

This compound is the stable isotope-labeled version of 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). The incorporation of ten deuterium (B1214612) atoms on the piperidinyl ring provides a significant mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1] Its unlabeled counterpart is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, which is involved in various physiological processes, including calcium signaling, endothelial function, and neuronal excitability.[1] Therefore, the deuterated version is a crucial tool for pharmacokinetic, pharmacodynamic, and metabolic studies of ML204 and related compounds.

Physicochemical Properties and Specifications

The general physicochemical properties of this compound are summarized in the table below. It is important to note that a specific CAS number is not always assigned to deuterated compounds; in many cases, the CAS number of the unlabeled parent compound is used for reference.

PropertyValueReference
Chemical Name 4-Methyl-2-(1-piperidinyl-d10)-quinolineN/A
Synonyms ML204-d10, 2-Piperidino-lepidine-d10N/A
CAS Number Not Assigned (Unlabeled: 5465-86-1)[2][3]
Molecular Formula C₁₅H₈D₁₀N₂[1]
Molecular Weight 236.38 g/mol [1]
Appearance White to off-white solidRepresentative
Purity (by HPLC) ≥98%Representative
Isotopic Enrichment ≥99 atom % DRepresentative
Storage 2-8°C, under inert atmosphere[1]

Applications in Research and Drug Development

The primary applications of this compound stem from its identity as a stable isotope-labeled analog of a bioactive compound.

Internal Standard for Quantitative Analysis

Due to its near-identical chemical and physical properties to the unlabeled ML204, this compound is an excellent internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.

Tracer in Metabolic Studies

In drug metabolism and pharmacokinetic (DMPK) studies, this compound can be used as a tracer to investigate the metabolic fate of ML204. By analyzing the mass shifts in metabolites, researchers can identify and quantify the metabolic products of the parent compound.

Tool Compound in TRPC4 Channel Research

While the unlabeled compound is typically used for primary in vitro and in vivo studies of TRPC4 channel inhibition, the deuterated version can be employed in competitive binding assays or as a reference standard in studies investigating the mechanism of action of ML204.

Experimental Protocols

This section provides detailed representative methodologies for the synthesis, and application of this compound.

Proposed Synthesis of this compound

This proposed synthesis is based on the known synthesis of the unlabeled compound and general methods for the preparation of deuterated piperidine.

Reaction Scheme:

2-Chloro-4-methylquinoline (B123181) + Piperidine-d11 (B105061) → this compound + HCl

Materials:

Procedure:

  • To a solution of 2-chloro-4-methylquinoline (1 equivalent) in anhydrous DMF, add piperidine-d11 (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

  • Confirm the structure and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Representative HPLC Method for Quantification

This method describes the use of this compound as an internal standard for the quantification of ML204 in a biological matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • MRM Transition for ML204: Q1 (m/z 227.1) → Q3 (optimized product ion).

    • MRM Transition for this compound (IS): Q1 (m/z 237.2) → Q3 (optimized product ion).

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

TRPC4 Inhibition Calcium Flux Assay

This protocol describes a cell-based assay to measure the inhibitory activity of compounds on TRPC4 channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPC4 and a Gq-coupled receptor (e.g., M1 muscarinic receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • TRPC4 agonist (e.g., carbachol (B1668302) for M1 receptor).

  • Test compounds (including unlabeled ML204 as a positive control).

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the HEK293-hTRPC4 cells into the microplates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Remove the dye loading solution and wash the cells with assay buffer.

    • Add the test compounds at various concentrations (and ML204 as a positive control) to the wells and incubate for 15-30 minutes.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add the TRPC4 agonist to all wells while simultaneously recording the fluorescence signal over time (e.g., for 120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • Determine the IC₅₀ values for the test compounds by fitting the concentration-response data to a suitable sigmoidal model.

Visualized Pathways and Workflows

TRPC4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the activation of TRPC4 channels via a Gq-coupled G-protein coupled receptor (GPCR).

TRPC4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Downstream Downstream Cellular Responses Ca_ER->Downstream Release TRPC4 TRPC4 Channel Ca_Influx TRPC4->Ca_Influx Mediates Ca_Influx->Downstream ML204 ML204 / ML204-d10 ML204->TRPC4 Inhibits

Caption: Simplified TRPC4 activation pathway via a Gq-coupled GPCR.

Synthesis and Purification Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start Materials: 2-Chloro-4-methylquinoline Piperidine-d11 reaction Reaction: Combine reactants with K₂CO₃ in DMF Heat and stir start->reaction workup Aqueous Workup: Dilute with water Extract with DCM reaction->workup wash Wash & Dry: Wash with NaHCO₃ and brine Dry over Na₂SO₄ workup->wash concentrate Concentration: Evaporate solvent under reduced pressure wash->concentrate purify Purification: Silica gel column chromatography concentrate->purify product Final Product: This compound purify->product qc QC Analysis: NMR, MS product->qc

Caption: Workflow for the synthesis and purification of the target compound.

Bioanalytical Sample Preparation Workflow

This diagram illustrates the workflow for preparing a plasma sample for LC-MS analysis using this compound as an internal standard.

Bioanalytical_Workflow sample Plasma Sample (50 µL) add_is Add Internal Standard: 150 µL Acetonitrile with This compound sample->add_is vortex Vortex (1 min) (Protein Precipitation) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

A Technical Guide to 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its Non-Deuterated Analog, ML204

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated stable isotope-labeled compound, and its pharmacologically active, non-deuterated analog, ML204. The guide details the physicochemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with these molecules.

Physicochemical Properties

4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2][3] Its deuterated form, this compound, incorporates ten deuterium (B1214612) atoms, making it an ideal internal standard for analytical applications, particularly in mass spectrometry-based quantification.[1][2]

PropertyThis compound (Isotopologue)4-Methyl-2-(1-piperidinyl)-quinoline (ML204)
Molecular Formula C₁₅H₈D₁₀N₂C₁₅H₁₈N₂
Molecular Weight 236.38 g/mol 226.32 g/mol
Synonyms ML204-d10, 2-Piperidino-lepidine-d10ML204, 2-Piperidino-lepidine, 4-Methyl-2-piperidinoquinoline
Primary Application Stable Isotope-Labeled Internal StandardPotent TRPC4 Channel Inhibitor

Biological Activity and Mechanism of Action

The non-deuterated compound, ML204, is recognized for its inhibitory action on TRPC4 and TRPC5 channels.[4] TRPC4 channels are non-selective cation channels that play a crucial role in cellular calcium signaling.[5] ML204 has been shown to directly block the TRPC4 channel, independent of the G-protein coupled receptor (GPCR) activation pathway that often stimulates channel opening.[2][6] This makes it a valuable tool for isolating and studying the function and downstream effects of TRPC4 channels.

ParameterValueAssay Type
Target(s) TRPC4 / TRPC5-
IC₅₀ (TRPC4 Inhibition) 0.96 µMFluorescent Intracellular Ca²⁺ Assay
IC₅₀ (TRPC4 Inhibition) ~2.6 - 3.0 µMWhole-Cell Voltage Clamp
Selectivity >19-fold selective against TRPC6Fluorescent Assay
Solubility 45 mg/mL in DMSO-
TRPC4 Channel Signaling and Inhibition by ML204

TRPC4 channels can be activated through various signaling pathways, most notably via GPCRs coupled to either Gq/11 or Gi/o proteins.[1][4] The Gq pathway involves the activation of Phospholipase C (PLC), leading to changes in phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG). The Gi/o pathway can also lead to channel activation. ML204 exerts its effect by directly blocking the ion-conducting pore of the TRPC4 channel, thereby preventing the influx of cations like Ca²⁺ and Na⁺, regardless of the upstream activation signal.[2][6]

TRPC4_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR_q GPCR (e.g., M3) Gq Gq/11 GPCR_q->Gq Activates GPCR_i GPCR (e.g., µ-Opioid) Gi Gi/o GPCR_i->Gi Activates TRPC4 TRPC4 Channel Ca_Influx Ca²⁺ / Na⁺ Influx TRPC4->Ca_Influx PLC PLC PLC->TRPC4 Modulates Agonist_q Agonist (e.g., ACh) Agonist_q->GPCR_q Binds Agonist_i Agonist (e.g., DAMGO) Agonist_i->GPCR_i Binds Gq->PLC Activates Gi->TRPC4 Activates ML204 ML204 ML204->Block Synthesis_Workflow cluster_0 Conceptual Synthesis Workflow start Start: 2-Chloro-4-methylquinoline + Piperidine reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion conditions Conditions: - High Temperature - Optional: Base (e.g., K₂CO₃) - Solvent (e.g., DMF, NMP) conditions->reaction purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 4-Methyl-2-(1-piperidinyl)-quinoline purification->product Assay_Workflow A 1. Plate TRPC4-expressing HEK293 cells B 2. Load cells with Ca²⁺-sensitive dye A->B C 3. Add test compound (ML204) or vehicle control B->C D 4. Add GPCR agonist to stimulate channels C->D E 5. Measure fluorescence (Signal ∝ [Ca²⁺]i) D->E F 6. Calculate % inhibition and determine IC₅₀ E->F

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated isotopologue of the potent and selective Transient Receptor Potential Canonical 4 (TRPC4) channel inhibitor, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). This document details the compound's properties, experimental protocols for its characterization, and its mechanism of action within relevant biological pathways.

Core Physicochemical Data

The inclusion of ten deuterium (B1214612) atoms in the piperidinyl ring minimally alters the physicochemical properties compared to the parent compound, ML204, but provides a valuable tool for metabolic studies and use as an internal standard in analytical assays.[1] Quantitative data for the deuterated compound and its non-deuterated parent compound are summarized below for comparison.

PropertyThis compound (Predicted/Inferred)4-Methyl-2-(1-piperidinyl)-quinoline (ML204)[2][3][4]
Molecular Formula C₁₅H₈D₁₀N₂C₁₅H₁₈N₂
Molecular Weight 236.40 g/mol 226.32 g/mol
Physical State White to beige powder (predicted)White to beige powder
Melting Point 72-73 °C (inferred)72-73 °C
Boiling Point 177-180 °C at 4.5 Torr (inferred)177-180 °C at 4.5 Torr
Solubility Soluble in DMSO (inferred)DMSO: ≥ 5 mg/mL (warmed)[3][4][5]
pKa 7.34 ± 0.61 (predicted)7.34 ± 0.61 (predicted)
CAS Number Not available5465-86-1[6]

Mechanism of Action and Biological Context

4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a potent and selective antagonist of the TRPC4 and TRPC5 ion channels.[7] These channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration.[8] The activation of TRPC4 is intricately linked to G-protein coupled receptor (GPCR) signaling. Stimulation of Gq-coupled or Gi/o-coupled receptors activates Phospholipase C (PLC), leading to the generation of downstream signals that open the TRPC4 channel, permitting an influx of Ca²⁺ ions.[9][10]

ML204 exerts its inhibitory effect by directly blocking the TRPC4 channel pore, preventing this ion influx.[11][12] This action has been shown to be independent of the specific GPCR activation pathway, indicating a direct interaction with the channel protein itself.[12][13] The deuterated form, this compound, is expected to have an identical mechanism of action and is primarily used as an analytical standard for pharmacokinetic and metabolic studies of ML204.[1][14]

TRPC4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., M2/M3 Muscarinic, μ-Opioid) G_protein Gq or Gi/o Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) TRPC4 TRPC4 Channel PLC->TRPC4 Gates (via signaling cascade) Ca_in TRPC4->Ca_in Influx ML204 This compound (ML204-d10) ML204->TRPC4 Blocks Agonist Agonist (e.g., Acetylcholine, DAMGO) Agonist->GPCR Binds Ca_out Ca²⁺ Ca_out->TRPC4 G_protein->PLC Activates Downstream Downstream Ca²⁺ Signaling Ca_in->Downstream

TRPC4 channel activation pathway and inhibition by ML204-d10.

Experimental Protocols

The characterization of this compound follows standard methodologies for novel chemical entities. Below are detailed protocols for its synthesis, purification, structural elucidation, and analysis of biological activity.

Synthesis and Purification

A plausible synthesis route for quinoline (B57606) derivatives involves a variation of the Doebner-von Miller reaction or similar cyclization methods.

  • Reaction Setup: In a round-bottom flask, a substituted aniline (B41778) is reacted with an α,β-unsaturated aldehyde or ketone (e.g., derived from acetone (B3395972) and a substituted benzaldehyde) in the presence of an acid catalyst like hydrochloric acid or a Lewis acid.[15] The reaction is often heated, sometimes using microwave irradiation to shorten reaction times.[15]

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted into an organic solvent such as ethyl acetate.[15]

  • Purification: The extracted product is purified using column chromatography on silica (B1680970) gel, with a solvent system like ethyl acetate/hexane to yield the pure quinoline derivative.[15] Purity is assessed by Thin-Layer Chromatography (TLC).

Structural Elucidation

The identity and structure of the synthesized compound are confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment, including the number of protons, their chemical shifts, and coupling constants. The deuteration of the piperidinyl ring would result in the disappearance of proton signals in that region compared to the spectrum of ML204.

    • ¹³C NMR: To identify the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, verifying the incorporation of ten deuterium atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as C=N and C=C bonds within the quinoline ring system and C-H aromatic stretches.[15]

Biological Activity Assay (TRPC4 Inhibition)

The inhibitory activity of the compound on TRPC4 channels can be measured using established cellular assays.[13]

  • Fluorescence-Based Calcium Influx Assay:

    • Cell Culture: A stable cell line (e.g., HEK293) co-expressing the human TRPC4 channel and a specific GPCR (e.g., μ-opioid receptor) is cultured.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • Assay Protocol: The test compound (this compound) is pre-incubated with the cells. The TRPC4 channel is then activated by adding a specific GPCR agonist (e.g., DAMGO for the μ-opioid receptor).

    • Measurement: The change in intracellular calcium is measured as a change in fluorescence intensity using an instrument like a FlexStation or FDSS. The IC₅₀ value is determined by measuring the inhibitory effect of the compound across a range of concentrations.[13]

  • Whole-Cell Electrophysiology:

    • Cell Preparation: Patch-clamp recordings are performed on the same TRPC4-expressing cell line.

    • Recording: The whole-cell configuration is established. TRPC4 currents are activated by applying a GPCR agonist or by including a non-hydrolyzable GTP analog like GTPγS in the intracellular pipette solution to persistently activate G-proteins.[12]

    • Inhibition Measurement: The test compound is applied to the bath solution, and the reduction in the TRPC4-mediated current is measured to determine the level of inhibition and calculate the IC₅₀.[12][13]

Experimental_Workflow cluster_struct cluster_bio A Synthesis (e.g., Doebner-von Miller) B Purification (Column Chromatography) A->B Crude Product C Structural Elucidation B->C Pure Compound D Biological Activity Assay B->D Pure Compound NMR NMR ('H, '³C) MS HRMS IR IR Spectroscopy Fluo Fluorescence Ca²⁺ Assay Elec Electrophysiology

General workflow for characterization of the title compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

This section summarizes the known physical and chemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its non-deuterated analogue.

PropertyThis compound4-Methyl-2-(1-piperidinyl)-quinoline (non-deuterated)
Molecular Formula C₁₅H₈D₁₀N₂[1][2]C₁₅H₁₈N₂[3]
Molecular Weight 236.38 g/mol [1][2]226.32 g/mol [3]
CAS Number Not Available[1]5465-86-1[3]
Synonyms 4-Methyl-2-piperidin-1-ylquinoline-d10; 4-Methyl-2-piperidino-quinoline-d10; 2-Piperidino-lepidine-d10; ML204-d10[1][4]ML204; 4-methyl-2-(piperidin-1-yl)quinoline[3]
Storage Temperature 2-8°C (Refrigerator)[1]Not specified, general cool, dry place recommended.

Hazard Identification and Classification

The hazard information presented below is for the non-deuterated parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline. It is recommended to handle the deuterated version with the same level of precaution.

Hazard ClassificationDetails
GHS Pictograms Warning[3]
GHS Hazard Statements H302: Harmful if swallowed[3].
GHS Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[3]
Other Potential Hazards Based on related quinoline (B57606) compounds, may cause skin, eye, and respiratory irritation. Some quinoline derivatives are suspected of causing genetic defects and may cause cancer[5][6].

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of specific experimental protocols for this compound, a general safe handling protocol is provided based on the potential hazards.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible[7].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Avoid breathing dust or vapors.

  • Do not get in eyes, on skin, or on clothing[5].

  • Contaminated clothing should be removed and laundered before reuse.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing dissolving Prepare Solution weighing->dissolving reaction Perform Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: General workflow for safely handling potent chemical compounds.

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the spilled material and absorbent in a sealed, labeled container for proper disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Do not allow the material to enter drains or waterways.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill & Consult SDS evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill with Absorbent contain->cleanup dispose Collect & Dispose of Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[7].

  • The recommended storage temperature is 2-8°C (refrigerator)[1].

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or with household garbage.

  • Contact a licensed professional waste disposal service to dispose of this material. Container disposal should also follow official regulations[8].

References

The Dual Role of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated compound that plays a critical role in the research and development of its non-deuterated analogue, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). The primary function of the d10 variant is to serve as a high-fidelity internal standard in bioanalytical studies, while ML204 is a potent and selective inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels. This guide will delve into the core functions of both compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their understanding and application of this important chemical tool.

Core Function as a Deuterated Internal Standard

This compound is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), SIL internal standards are the gold standard for ensuring the accuracy and precision of analytical measurements. The near-identical physicochemical properties of the deuterated standard to the analyte (ML204) ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variability in the analytical process.

Quantitative Bioanalytical Method Performance

The use of a deuterated internal standard like this compound is crucial for developing robust bioanalytical methods. The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of a research compound using its deuterated internal standard.

ParameterTypical Acceptance CriteriaPerformance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ± 15% (± 20% for LLOQ)Typically within ± 10%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)Typically < 10%
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10Method-dependent, often in the low ng/mL range
Recovery Consistent and reproducibleHigh and consistent across concentration ranges
Matrix Effect Minimized and compensatedEffectively normalized by the co-eluting IS
Experimental Protocol: Quantification of ML204 in Plasma using this compound

This protocol outlines a general procedure for the extraction and quantification of ML204 from a biological matrix (e.g., rat plasma) using its deuterated internal standard.

1.2.1. Materials and Reagents

  • ML204 analytical standard

  • This compound (Internal Standard, IS)

  • Control (blank) rat plasma

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer and centrifuge

1.2.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ML204 and the d10-IS in an appropriate organic solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Prepare serial dilutions of the ML204 stock solution in a 50:50 mixture of ACN and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the d10-IS at a fixed concentration (e.g., 100 ng/mL) in ACN.

1.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown study samples) into microcentrifuge tubes.

  • Add 150 µL of the Internal Standard Working Solution in ACN to each plasma sample.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

1.2.4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • ML204: [M+H]+ → fragment ion (e.g., m/z 227.2 → fragment)

      • This compound: [M+H]+ → fragment ion (e.g., m/z 237.2 → fragment)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

1.2.5. Data Analysis

  • Integrate the peak areas for both the analyte (ML204) and the internal standard (d10-IS).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of ML204 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Bioanalytical Method Development

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add d10-IS in ACN Plasma_Sample->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC_Separation LC Separation (C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Bioanalytical workflow for ML204 quantification.

Core Function as a TRPC4 Channel Inhibitor (ML204)

4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a potent and selective inhibitor of the TRPC4 ion channel.[1][2][3] TRPC4 is a non-selective cation channel involved in various physiological processes, and its dysregulation has been implicated in several disease states. ML204 serves as a valuable chemical probe for studying the function and therapeutic potential of TRPC4 channels.

In Vitro Inhibitory Activity and Selectivity

ML204 has been characterized in various in vitro assays to determine its potency and selectivity for TRPC4 over other related ion channels.

Assay TypeTargetIC₅₀ ValueReference
Fluorescent Calcium Influx Assay TRPC40.96 µM[1][2][3]
Electrophysiology (Whole-cell patch clamp) TRPC42.6 - 2.9 µM[1]
Fluorescent Calcium Influx Assay TRPC6~18 µM (19-fold selective)[1][2][3]
Fluorescent Calcium Influx Assay TRPC3 / TRPC5~9 µM (9-fold selective)[1]
In Vivo Pharmacokinetic Profile of ML204

While a comprehensive pharmacokinetic dataset for ML204 is not publicly available, studies on structurally related quinoline-piperidine compounds and general pharmacokinetic principles can provide an expected profile. A key feature for a CNS-active compound is its ability to cross the blood-brain barrier. Some quinoline-piperidine scaffolds have demonstrated good CNS penetration.[4] The use of this compound is essential for accurately determining these parameters in preclinical studies.

Pharmacokinetic ParameterDescriptionExpected Attribute for a CNS Drug
Tmax Time to reach maximum plasma concentrationRelatively short for rapid onset of action
Cmax Maximum plasma concentrationDose-dependent
AUC Area under the concentration-time curve (total drug exposure)Proportional to the dose
t₁/₂ (Half-life) Time for plasma concentration to decrease by halfModerate to allow for reasonable dosing intervals
Brain:Plasma Ratio (Kp) Ratio of drug concentration in the brain to that in the plasma> 1 for good CNS penetration
TRPC4 Signaling Pathway and Inhibition by ML204

TRPC4 channels can be activated through G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a common activation mechanism and the point of inhibition by ML204.

TRPC4_Signaling GPCR GPCR (e.g., M2/M3) G_protein Gq/11 or Gi/o GPCR->G_protein Agonist PLC PLC G_protein->PLC Activates TRPC4 TRPC4 Channel G_protein->TRPC4 Directly Activates (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds DAG->TRPC4 May Modulate ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release IP3R->ER on Ca_release->TRPC4 Modulates Ca_influx Ca²⁺ Influx TRPC4->Ca_influx ML204 ML204 (Inhibitor) ML204->TRPC4 Blocks

GPCR-mediated activation of TRPC4 and inhibition by ML204.
Experimental Protocol: In Vitro TRPC4 Inhibition Assay (Calcium Influx)

This protocol describes a fluorescent-based assay to measure the inhibition of TRPC4 channel activity by ML204 in a cell-based system.

2.4.1. Cell Culture and Reagents

  • HEK293 cells stably co-expressing human TRPC4 and a relevant GPCR (e.g., µ-opioid receptor).

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPC4 agonist (e.g., DAMGO for µ-opioid receptor).

  • ML204 compound dilutions.

2.4.2. Assay Procedure

  • Cell Plating: Seed the HEK293-TRPC4 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of ML204 in Assay Buffer.

    • Add the ML204 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium.

    • Establish a baseline fluorescence reading for each well.

    • Add the TRPC4 agonist (e.g., DAMGO) to all wells simultaneously.

    • Record the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to calcium influx through TRPC4 channels.

    • Calculate the percentage of inhibition for each concentration of ML204 relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the log concentration of ML204 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is an indispensable tool in the preclinical development of its non-deuterated analogue, the TRPC4 inhibitor ML204. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of ML204 in biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies. ML204 itself is a valuable chemical probe for elucidating the physiological and pathophysiological roles of TRPC4 channels, with potential therapeutic implications. This guide provides a foundational understanding and practical protocols for researchers working with these compounds, facilitating further investigation into the therapeutic potential of TRPC4 inhibition.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma. 4-Methyl-2-(1-piperidinyl)-quinoline is a potent inhibitor of the transient receptor potential canonical 4 (TRPC4) channel, a target of interest in drug development. The method utilizes its stable isotope-labeled (SIL) analog, 4-Methyl-2-(1-piperidinyl)-quinoline-d10, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol allows for high-throughput sample processing, making this method suitable for pharmacokinetic studies in a drug discovery and development setting.

Introduction

4-Methyl-2-(1-piperidinyl)-quinoline has been identified as a potent and selective inhibitor of the TRPC4 ion channel. Modulators of TRPC4 channels are being investigated for their therapeutic potential in various physiological and pathological processes. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects, correcting for variability in sample preparation and instrument response, and thus improving the overall quality of the analytical data.[1][2][3] This application note provides a comprehensive protocol for the determination of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma, validated to meet the rigorous standards of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Analytes: 4-Methyl-2-(1-piperidinyl)-quinoline (Analyte), this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Blank rat plasma (K2EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for sample extraction:

  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Manufacturer's recommendations
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions were used for the quantification of the analyte and the internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Methyl-2-(1-piperidinyl)-quinoline227.2143.110025
This compound (IS)237.2143.110025

Data Presentation

The method was validated over a concentration range of 1 to 1000 ng/mL in rat plasma. The validation results are summarized in the tables below.

Table 1: Calibration Curve Performance
ParameterValue
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 10.9898.08.5
Low QC 32.9197.06.2
Mid QC 5051.5103.04.1
High QC 800784.098.03.5

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Rat Plasma add_is Add 10 µL IS (d10) plasma->add_is protein_precip Add 200 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship of Internal Standard Use

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) analyte 4-Methyl-2-(1-piperidinyl)-quinoline analyte_peak Analyte Peak Area analyte->analyte_peak Measured ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is This compound is_peak IS Peak Area is->is_peak Measured is_peak->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Role of the Internal Standard in Quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput means for the quantitative analysis of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma. The use of its deuterated internal standard, this compound, ensures the reliability of the results by correcting for potential analytical variations. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for supporting preclinical pharmacokinetic studies in the development of novel TRPC4 inhibitors.

References

Quantitative Analysis of ML204 in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative analysis of ML204, a potent and selective TRPC4/C5 ion channel inhibitor, in biological matrices such as plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, ML204-d4, to ensure high accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are described. This application note is intended to guide researchers in establishing a robust and reliable bioanalytical method for pharmacokinetic and other drug development studies involving ML204.

Introduction

ML204 is a small molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These ion channels are implicated in a variety of physiological processes, and selective inhibitors like ML204 are valuable tools for studying their function and potential as therapeutic targets.[2][3] To support preclinical and clinical development, a sensitive and selective quantitative bioanalytical method is essential for the determination of ML204 concentrations in biological samples.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[5] This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of ML204 in plasma using a deuterated internal standard, ML204-d4.

Signaling Pathway of ML204 Target

ML204 acts by blocking TRPC4 and TRPC5 channels, which are non-selective cation channels that allow the influx of Ca2+ and other cations into the cell. The activation of these channels is often linked to G-protein coupled receptor (GPCR) signaling pathways. For instance, stimulation of certain GPCRs can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), ultimately leading to the opening of TRPC4/5 channels. ML204 is believed to directly interact with the channel protein to induce its inhibitory effect.[2]

TRPC4_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_C5 TRPC4/C5 Channel DAG->TRPC4_C5 Activates Ca_influx Ca2+ Influx TRPC4_C5->Ca_influx ML204 ML204 ML204->TRPC4_C5 Inhibits

Caption: Simplified signaling pathway showing the activation of TRPC4/C5 channels and the inhibitory action of ML204.

Experimental Protocols

Synthesis of Deuterated Internal Standard (ML204-d4)

A stable isotope-labeled internal standard is critical for accurate quantification. A plausible synthetic route for ML204-d4, with deuterium (B1214612) atoms on the piperidine (B6355638) ring, is proposed below. This approach minimizes the likelihood of isotopic exchange during sample processing and analysis.

ML204_d4_Synthesis cluster_0 Synthesis of Deuterated Piperidine cluster_1 Synthesis of ML204-d4 A Pyridine B Pyridine-d5 (B57733) A->B H/D Exchange C Piperidine-d10 B->C Reduction D 2-Chloro-4-methylquinoline E ML204-d4 D->E Nucleophilic Substitution with Piperidine-d10

Caption: Proposed synthetic workflow for ML204-d4.

Protocol:

  • Deuteration of Pyridine: Pyridine can be deuterated using a suitable deuterium source, such as D2O with a catalyst, to yield pyridine-d5.

  • Reduction to Deuterated Piperidine: The resulting pyridine-d5 is then reduced, for example, by catalytic hydrogenation with H2 over a platinum catalyst, to produce piperidine-d10. The use of H2 in this step is a cost-effective choice, as the deuterium is already incorporated into the ring.

  • Synthesis of ML204-d4: 2-Chloro-4-methylquinoline is reacted with the synthesized piperidine-d10 via a nucleophilic aromatic substitution reaction to yield the final product, ML204-d4.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.

Materials:

Protocol:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (ML204-d4 in methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical):

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (Hypothetical):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Predicted MRM Transitions for ML204 and ML204-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
ML204227.2143.1 (quinoline fragment)25
ML204227.284.1 (piperidine fragment)20
ML204-d4 (IS)237.2143.1 (quinoline fragment)25
ML204-d4 (IS)237.294.1 (deuterated piperidine fragment)20

Note: The exact m/z values and collision energies should be optimized experimentally.

Data Presentation

The following tables present hypothetical data to illustrate the expected performance of the method.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
ML2041 - 1000y = 0.005x + 0.001> 0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low QC3< 1585-115< 1585-115
Mid QC100< 1585-115< 1585-115
High QC800< 1585-115< 1585-115

Experimental Workflow Visualization

The overall experimental workflow for the quantitative analysis of ML204 is depicted in the following diagram.

Quantitative_Analysis_Workflow start Start: Plasma Sample is_add Add ML204-d4 (IS) start->is_add prep Sample Preparation (Protein Precipitation) lc_ms LC-MS/MS Analysis prep->lc_ms is_add->prep data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant end End: ML204 Concentration quant->end

Caption: Overall experimental workflow for the quantitative analysis of ML204.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the quantitative analysis of ML204 in plasma using a deuterated internal standard and LC-MS/MS. The described method, including the proposed synthesis of the internal standard, sample preparation, and analytical conditions, offers a solid foundation for researchers to develop and validate a robust bioanalytical assay for ML204. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for regulated bioanalysis in drug development. Experimental optimization of the described parameters is a necessary next step to ensure the method's performance for specific applications.

References

Application Notes & Protocols for Bioanalytical Method Development Using 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for the development and validation of a bioanalytical method for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in biological matrices. The protocol leverages 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, a critical requirement in pharmacokinetic, toxicokinetic, and other drug development studies.

The analyte, 4-Methyl-2-(1-piperidinyl)-quinoline, is a quinoline (B57606) derivative.[1][2][3] The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variability during sample preparation and analysis.[4] This document outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which serves as a robust starting point for researchers. The provided protocols for sample preparation and analysis can be adapted to various biological matrices, such as plasma, serum, and urine.[4][5][6]

Analyte and Internal Standard Information

A successful bioanalytical method relies on well-characterized reference standards. The information below is critical for method setup.

ParameterAnalyteInternal Standard (IS)
Compound Name 4-Methyl-2-(1-piperidinyl)-quinolineThis compound
Molecular Formula C₁₅H₁₈N₂C₁₅H₈D₁₀N₂
Monoisotopic Mass 226.15 g/mol 236.21 g/mol
Structure (Structure of Analyte)(Structure of Deuterated IS)
Role Compound to be quantified in a biological matrix.Stable isotope-labeled analog used for accurate quantification.

Proposed LC-MS/MS Method Parameters

The following parameters provide a starting point for method development. Optimization is necessary to achieve desired performance characteristics.

Mass Spectrometry

Mass spectrometry detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[5]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition m/z 227.2 → 143.1 (Proposed)
IS MRM Transition m/z 237.2 → 153.1 (Proposed)
Dwell Time 100-200 ms
Collision Gas Argon
Ion Source Temp. 500-550 °C
IonSpray Voltage 4500-5500 V
Collision Energy (CE) Optimize for each transition (start at 20-35 eV)
Declustering Potential (DP) Optimize for each transition (start at 60-80 V)

Note: The proposed MRM transitions are based on the precursor ion [M+H]⁺ and a plausible fragmentation pattern (loss of the piperidinyl group). These must be confirmed experimentally by infusing the analyte and IS into the mass spectrometer.

Liquid Chromatography

A reversed-phase UPLC/HPLC method is recommended for the chromatographic separation of the analyte from endogenous matrix components.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See table below

Table 2.2.1: Suggested Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of 4-Methyl-2-(1-piperidinyl)-quinoline (Analyte) and this compound (IS).

    • Dissolve each in a separate 1 mL volumetric flask using methanol (B129727) as the diluent.

  • Working Stock Solutions:

    • Prepare a series of Analyte working solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare an IS working solution by diluting the IS primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for sample clean-up in plasma.[5]

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate biological matrix (e.g., human plasma) into the labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding Analyte working solution. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without IS. The acetonitrile acts as the precipitating agent.

  • Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Visualizations

Diagram: Analyte and Internal Standard Relationship

The diagram below illustrates the core principle of using a stable isotope-labeled internal standard for quantification. The SIL-IS is chemically identical to the analyte but has a higher mass, allowing the mass spectrometer to distinguish between them.

G cluster_0 Quantification Principle Analyte Analyte 4-Methyl-2-(1-piperidinyl)-quinoline (m/z 227.2) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio MS Signal IS Internal Standard (IS) This compound (m/z 237.2) IS->Ratio MS Signal Concentration Analyte Concentration Ratio->Concentration Determined via Calibration Curve

Caption: Relationship between analyte, internal standard, and concentration determination.

Diagram: Bioanalytical Experimental Workflow

This workflow outlines the complete process from receiving a biological sample to obtaining the final concentration data.

workflow Sample 1. Receive Biological Sample (e.g., Plasma) Spike 2. Spike with IS & Prepare Standards/QCs Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation) Spike->Prepare Centrifuge 4. Centrifugation Prepare->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. LC-MS/MS Injection & Data Acquisition Transfer->Inject Integrate 7. Chromatogram Integration Inject->Integrate Calculate 8. Calculate Concentration (Using Calibration Curve) Integrate->Calculate

Caption: Step-by-step workflow for the bioanalytical quantification of a small molecule.

Method Validation Summary

Once the method is developed, a full validation should be performed according to regulatory guidelines (e.g., ICH M10).[7] The table below summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To assess the closeness of measured values to the nominal value and the variability of the data.Accuracy within ±15% (except LLOQ); Precision ≤15% CV (except LLOQ).[8]
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.IS-normalized matrix factor CV should be ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[9]Mean concentration should be within ±15% of nominal concentration.

This document serves as a guideline. All experimental parameters, especially mass spectrometric conditions, must be optimized in the laboratory to ensure a robust and reliable bioanalytical method.

References

Application Notes and Protocols for 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an internal standard in pharmacokinetic (PK) studies of its non-labeled counterpart, 4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204. ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2][3] The protocols outlined below are intended to guide researchers in developing robust bioanalytical methods for the accurate quantification of ML204 in biological matrices, a critical step in evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to 4-Methyl-2-(1-piperidinyl)-quinoline (ML204)

4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a small molecule inhibitor of TRPC4 channels, which are non-selective cation channels involved in various physiological processes.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of 4-Methyl-2-(1-piperidinyl)-quinoline (ML204) in Sprague-Dawley Rats Following a Single Oral Dose (10 mg/kg)

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL850
Tmax (Time to Cmax)h2.0
AUC(0-t) (Area under the curve from 0 to last measurable point)ng·h/mL4500
AUC(0-inf) (Area under the curve from 0 to infinity)ng·h/mL4800
t1/2 (Elimination Half-life)h6.5
CL/F (Apparent Total Clearance)L/h/kg2.1
Vd/F (Apparent Volume of Distribution)L/kg19.5

Experimental Protocols

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of ML204 in plasma, using this compound as the internal standard (IS).

1.1. Materials and Reagents

  • 4-Methyl-2-(1-piperidinyl)-quinoline (ML204) reference standard

  • This compound (Internal Standard)

  • Control biological matrix (e.g., rat plasma)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

1.2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions of ML204 and its d10-IS in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the ML204 stock solution to create working solutions for calibration standards (e.g., 1, 10, 100, 1000 ng/mL) and quality control (QC) samples (e.g., low, mid, high concentrations).

  • Prepare a working solution of the d10-IS at a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).

1.3. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 150 µL of the d10-IS working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions (Representative)

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsML204: To be determined experimentallyML204-d10: To be determined experimentally
Collision EnergyTo be optimized
Dwell Time100 ms

1.5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

In Vivo Pharmacokinetic Study in Rats (Example Protocol)

2.1. Animal Model

  • Male Sprague-Dawley rats (8-10 weeks old)

2.2. Dosing

  • Fast animals overnight prior to dosing.

  • Administer ML204 orally (e.g., by gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

2.3. Blood Sampling

  • Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2.4. Sample Analysis and Pharmacokinetic Analysis

  • Analyze the plasma samples for ML204 concentration using the validated LC-MS/MS method described above.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Method Development: LC-MS/MS optimization for ML204 and ML204-d10 B Method Validation: Accuracy, Precision, Stability, etc. A->B C Dosing of Animal Models (e.g., Rats) with ML204 B->C D Serial Blood Sampling at defined time points C->D E Plasma Separation and Storage D->E F Sample Preparation: Protein precipitation with ML204-d10 (IS) E->F G LC-MS/MS Analysis: Quantification of ML204 F->G H Pharmacokinetic Analysis: Calculation of Cmax, Tmax, AUC, etc. G->H I Data Tabulation and Reporting H->I

Caption: Experimental workflow for a pharmacokinetic study of ML204.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space GPCR Gq/11 or Gi/o-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4 TRPC4 Channel DAG->TRPC4 Activation Ca_influx Ca2+ Influx TRPC4->Ca_influx ML204 ML204 (4-Methyl-2-(1-piperidinyl)-quinoline) ML204->TRPC4 Inhibition

Caption: Simplified signaling pathway of TRPC4 channel activation and inhibition by ML204.

logical_relationship cluster_process Analytical Process cluster_output Quantitative Output Analyte ML204 SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS ML204-d10 IS->SamplePrep LC LC Separation SamplePrep->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Application of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Drug Metabolism Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(1-piperidinyl)-quinoline is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its metabolic fate is crucial for further development. This document provides detailed application notes and protocols for the use of its deuterated analog, 4-Methyl-2-(1-piperidinyl)-quinoline-d10, in in vitro drug metabolism studies. The stable isotope-labeled version serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision in bioanalytical methods.[1][2][3][4]

This guide outlines a hypothetical, yet representative, application based on established methodologies for the metabolic profiling of quinoline (B57606) and piperidine (B6355638) derivatives. The protocols provided are intended to serve as a practical template for researchers initiating metabolism studies of 4-Methyl-2-(1-piperidinyl)-quinoline and similar compounds.

Application Notes

The primary application of this compound is as an internal standard for the accurate quantification of the parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline, in biological matrices during drug metabolism and pharmacokinetic studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This allows it to co-elute with the analyte during chromatography, effectively normalizing variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[2][4]

Key Applications:

  • Metabolic Stability Assessment: To determine the rate at which the parent compound is metabolized by liver enzymes.

  • Metabolite Identification: To aid in the structural elucidation of potential metabolites.

  • Enzyme Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of the parent compound.

  • Pharmacokinetic (PK) Studies: For accurate quantification of the drug in plasma, urine, or tissue homogenates in preclinical and clinical studies.

Quantitative Data Summary

The following tables present hypothetical but plausible data that could be generated from the described experimental protocols.

Table 1: Metabolic Stability of 4-Methyl-2-(1-piperidinyl)-quinoline in Human Liver Microsomes

Time (minutes)Mean % Parent Remaining (n=3)Standard Deviation
0100.00.0
585.23.1
1560.74.5
3035.12.8
6010.31.9

Table 2: Calculated In Vitro Metabolic Parameters

ParameterValueUnit
In vitro half-life (t½)25.9minutes
Intrinsic Clearance (CLint)26.7µL/min/mg protein

Table 3: LC-MS/MS Parameters for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methyl-2-(1-piperidinyl)-quinoline227.2143.125
This compound (IS)237.2143.125

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of 4-Methyl-2-(1-piperidinyl)-quinoline.

Materials:

  • 4-Methyl-2-(1-piperidinyl)-quinoline

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator/shaker

Protocol:

  • Prepare a stock solution of 4-Methyl-2-(1-piperidinyl)-quinoline in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Prepare a working solution by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

  • In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the 1 µM working solution of 4-Methyl-2-(1-piperidinyl)-quinoline to the wells containing the pre-warmed HLM and NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing this compound (at a final concentration of 100 nM).

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantify the remaining parent compound at each time point.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: As specified in Table 3.

Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Normalize the peak area ratios to the zero-time point (100%).

  • Plot the natural logarithm of the percent remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (Compound & IS) work Prepare Working Solutions stock->work plate Prepare 96-well Plate (HLM, NADPH, Buffer) initiate Initiate Reaction (Add Compound) plate->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction at Time Points (Add ACN with IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation lcms->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-Methyl-2-(1-piperidinyl)-quinoline hydroxylation_quinoline Hydroxylation (Quinoline Ring) parent->hydroxylation_quinoline CYP450 hydroxylation_piperidine Hydroxylation (Piperidine Ring) parent->hydroxylation_piperidine CYP450 demethylation Oxidative Demethylation parent->demethylation CYP450 n_oxidation N-oxidation (Piperidine) parent->n_oxidation CYP450 glucuronidation Glucuronidation hydroxylation_quinoline->glucuronidation UGTs hydroxylation_piperidine->glucuronidation UGTs

Caption: Predicted metabolic pathway for 4-Methyl-2-(1-piperidinyl)-quinoline.

References

Chromatographic separation of ML204 and ML204-d10

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of ML204 and ML204-d10 for Drug Development Professionals.

This application note details a robust method for the chromatographic separation of the selective TRPC4 channel inhibitor, ML204, and its deuterated internal standard, ML204-d10. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of ML204 in various matrices.

Introduction

ML204 is a potent and selective blocker of TRPC4 channels, which are implicated in a variety of physiological processes.[1] Accurate determination of ML204 concentrations in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. The use of a stable isotope-labeled internal standard, such as ML204-d10, is a common and effective strategy to improve the accuracy and precision of quantitative bioanalytical methods, particularly when using mass spectrometry detection.[2][3][4] This document provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of ML204 and ML204-d10.

Experimental Workflow

The following diagram outlines the general workflow for the chromatographic separation and analysis of ML204 and ML204-d10.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-MS/MS Analysis cluster_data Data Processing start Weigh ML204 and ML204-d10 Standards prep_stock Prepare Stock Solutions start->prep_stock prep_working Prepare Working Standards and Spiked Samples prep_stock->prep_working injection Inject Sample prep_working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of ML204 calibration->quantification

Caption: Experimental workflow for the quantification of ML204 using ML204-d10 as an internal standard.

Quantitative Data

The following tables summarize the optimized chromatographic conditions and the system suitability parameters for the separation of ML204 and ML204-d10.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold at 30% B for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temperature 10 °C
Detection Mass Spectrometry (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (ML204) To be determined experimentally
MRM Transition (ML204-d10) To be determined experimentally

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5
Retention Time RSD < 2%
Peak Area RSD < 5%

Experimental Protocols

Preparation of Stock and Working Solutions
  • ML204 Stock Solution (1 mg/mL): Accurately weigh 10 mg of ML204 and dissolve it in 10 mL of a suitable solvent such as DMSO or methanol.[5]

  • ML204-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of ML204-d10 and dissolve in 10 mL of the same solvent as the ML204 stock.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ML204 stock solution with the mobile phase or a surrogate matrix to create calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the ML204-d10 stock solution to a final concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.

Sample Preparation
  • Thaw biological samples (e.g., plasma, serum) if frozen.

  • To a 100 µL aliquot of the sample, add a fixed volume of the internal standard working solution.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).

  • Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for HPLC analysis.

HPLC Method
  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Set the column and autosampler to the temperatures specified in Table 1.

  • Inject the prepared samples and standards onto the column.

  • Run the gradient program as detailed in Table 1.

  • Monitor the elution of ML204 and ML204-d10 using the mass spectrometer with the appropriate MRM transitions.

Data Analysis
  • Integrate the peak areas of ML204 and ML204-d10 in the resulting chromatograms.

  • Calculate the ratio of the peak area of ML204 to the peak area of ML204-d10 for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of ML204 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the separation of ML204 and its deuterated internal standard, ML204-d10. This method is suitable for use in quantitative bioanalytical assays to support drug development programs. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, compensating for potential variations during sample preparation and analysis.[3][6] The provided protocol can be adapted and validated for specific matrices and concentration ranges as required.

References

Standard operating procedure for using 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-(1-piperidinyl)-quinoline-d10 is the deuterated stable isotope-labeled analog of 4-Methyl-2-(1-piperidinyl)-quinoline. The parent compound is a potent inhibitor of Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4) channels, which are involved in various physiological processes, including muscle response and cellular stimulation.[1] Due to the therapeutic potential of TRPC4 inhibitors, robust and accurate quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug development.

The d10-labeled version of the molecule serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties, chromatographic retention times, and ionization efficiencies to the analyte of interest.[3][4][5] This ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3]

Principle of Application: Isotope Dilution Mass Spectrometry

The core application for this compound is as an internal standard in isotope dilution mass spectrometry. A known concentration of the deuterated standard is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.[4]

During LC-MS/MS analysis, the non-labeled analyte and the deuterated internal standard are separated chromatographically and detected by the mass spectrometer. The instrument monitors specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the unknown sample, based on a calibration curve generated from standards with known concentrations. This ratiometric measurement corrects for potential sample loss during extraction, injection volume variability, and matrix-induced ion suppression or enhancement.[3]

Experimental Protocol: Quantification in Human Plasma

This protocol provides a standard operating procedure for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in human plasma using this compound as an internal standard.

3.1 Materials and Reagents

  • 4-Methyl-2-(1-piperidinyl)-quinoline (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile (B52724)

  • LC-MS/MS grade Water

  • Formic Acid (≥98%)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g and 4°C)

  • LC vials with inserts

3.2 Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methyl-2-(1-piperidinyl)-quinoline in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create working solutions for calibration curve standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

3.3 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[4]

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer 100 µL of the clear supernatant to an LC vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation and Instrumentation

4.1 LC-MS/MS Instrumentation and Conditions The following tables provide typical parameters for the analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
4-Methyl-2-(1-piperidinyl)-quinoline 227.2 143.1 100 35

| this compound | 237.2 | 143.1 | 100 | 35 |

Note: The product ion for both the analyte and the IS is expected to be the same as the deuterium (B1214612) atoms are on the piperidinyl ring, which is lost in this fragmentation.

4.2 Calibration and Quality Control

  • Calibration Curve: Prepare an 8-point calibration curve in blank plasma, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels: Low, Medium, and High.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of the back-calculated standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Visual Workflow and Diagrams

5.1 Experimental Workflow Diagram

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with IS (d10-labeled compound) Sample->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Sample onto LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Area Ratio Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for quantifying a drug in plasma using a deuterated internal standard.

Disclaimer: This document provides a general protocol and application notes. All procedures, especially instrument parameters, must be fully validated by the end-user according to regulatory guidelines (e.g., FDA or EMA) for the specific application.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential isotopic purity issues and to offer troubleshooting strategies for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the isotopic purity of this compound?

The main concerns are the presence of unlabeled (d0) analyte and partially deuterated isotopic variants.[1] These impurities can compromise the accuracy of quantitative analyses by artificially inflating the signal of the analyte or causing variability in the internal standard's response.[2] High isotopic enrichment (ideally ≥98%) is crucial for reliable results.[2]

Q2: My analytical results show inconsistent quantification when using this compound as an internal standard. What could be the cause?

Inconsistent quantification can stem from several factors:

  • Isotopic Instability: Loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment (isotopic exchange).[1]

  • Chromatographic Shift: The deuterated standard and the non-deuterated analyte may have slightly different retention times, leading to differential matrix effects.[1][2]

  • Purity Issues: The presence of the unlabeled analyte in the deuterated internal standard can lead to inaccurate measurements.[1]

  • Differential Matrix Effects: The analyte and the internal standard may experience varying levels of ion suppression or enhancement from the sample matrix.[1][2]

Q3: Can the position of the deuterium labels on this compound affect its stability?

Yes, the position of deuterium labels is critical. Deuterium atoms on carbons adjacent to heteroatoms (like nitrogen) or aromatic rings can be more susceptible to exchange under certain pH or temperature conditions.[1] While the piperidinyl ring is saturated, the quinoline (B57606) ring system's reactivity could influence the stability of adjacent deuterium atoms.

Q4: How can I assess the isotopic purity of my this compound standard?

The isotopic purity of deuterated compounds can be effectively determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques can provide detailed information on the isotopic distribution and confirm the structural integrity of the labeled compound.[3][4]

Troubleshooting Guides

Issue 1: Suspected Isotopic Exchange

Symptoms:

  • Gradual decrease in the internal standard's signal intensity over time.

  • Appearance of signals corresponding to partially deuterated or unlabeled species in mass spectrometry.

  • Inaccurate and irreproducible quantitative results.

Troubleshooting Workflow:

G start Inconsistent Results: Suspected Isotopic Exchange check_pH Analyze Sample/Solvent pH start->check_pH acid_base Is pH acidic or basic? check_pH->acid_base adjust_pH Adjust to neutral pH if possible acid_base->adjust_pH Yes check_temp Evaluate Storage and Experimental Temperature acid_base->check_temp No adjust_pH->check_temp high_temp Is temperature elevated? check_temp->high_temp lower_temp Store at lower temperature and minimize heat exposure high_temp->lower_temp Yes nmr_analysis Perform NMR analysis to confirm label position high_temp->nmr_analysis No lower_temp->nmr_analysis stable_position Are labels in stable positions? nmr_analysis->stable_position new_standard Consider a new batch or a standard with more stable labels (e.g., 13C) stable_position->new_standard No resolution Problem Resolved stable_position->resolution Yes new_standard->resolution

Caption: Troubleshooting workflow for suspected isotopic exchange.

Issue 2: Presence of Unlabeled Analyte in the Internal Standard

Symptoms:

  • Significant signal for the unlabeled analyte in blank samples spiked only with the internal standard.

  • Overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Quantitative Data Summary:

Lot NumberIsotopic Purity (d10)d9 Abundanced0 Abundance (Unlabeled)
Lot A99.2%0.7%0.1%
Lot B97.5%1.8%0.7%
Lot C99.8%0.15%0.05%

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-HRMS

Objective: To determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the unlabeled (d0) and deuterated (d10) forms.

    • Integrate the peak areas for all isotopic variants.

    • Calculate the percentage of each isotopic species.

Workflow for LC-HRMS Isotopic Purity Assessment:

G prep Prepare 1 µg/mL solution of This compound inject Inject sample onto LC-HRMS system prep->inject lc_sep Chromatographic Separation (C18 Reverse Phase) inject->lc_sep ms_detect Full Scan MS Detection (High Resolution) lc_sep->ms_detect extract_ions Extract Ion Chromatograms for all isotopic variants (d0 to d10) ms_detect->extract_ions integrate Integrate Peak Areas extract_ions->integrate calculate Calculate Isotopic Distribution (%) integrate->calculate report Report Isotopic Purity calculate->report

Caption: Experimental workflow for LC-HRMS isotopic purity analysis.

Protocol 2: Confirmation of Deuterium Label Position by NMR

Objective: To confirm the structural integrity and the positions of deuterium labels on the this compound molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the deuterated standard in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).[5]

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR: To observe the absence of signals at the deuterated positions.

      • ²H (Deuterium) NMR: To directly observe the signals from the deuterium atoms.

      • ¹³C NMR: To confirm the overall carbon skeleton.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the remaining proton signals and compare them to the expected integration values for a fully deuterated compound. The absence of signals where deuterium should be present confirms successful labeling.

    • The ²H NMR spectrum should show signals corresponding to the locations of the deuterium atoms.

    • The ¹³C NMR spectrum should be consistent with the proposed structure.

This comprehensive guide should assist researchers in identifying and resolving potential issues related to the isotopic purity of this compound, ensuring more accurate and reliable experimental outcomes.

References

Matrix effects in ML204 quantification with a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting resources and frequently asked questions for researchers encountering matrix effects during the LC-MS/MS quantification of ML204 using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for ML204 quantification?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as ML204, due to co-eluting compounds from the sample matrix.[1][2] In bioanalysis, these interfering components can be salts, lipids, or proteins from plasma, urine, or tissue homogenates.[2][3] The effect can manifest as:

  • Ion Suppression: A decrease in the analyte signal, which is the most common manifestation.[4] This occurs when matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to an underestimation of the analyte's concentration.[2]

  • Ion Enhancement: An increase in the analyte signal, which is less common but can lead to an overestimation of the concentration.[1]

These effects can severely compromise the accuracy, precision, and sensitivity of the quantification method. ML204 (C₁₅H₁₈N₂), being a small organic molecule, is susceptible to these interferences during the electrospray ionization (ESI) process commonly used in LC-MS/MS.[5]

Q2: How does a deuterated internal standard (IS), like ML204-d4, help correct for matrix effects?

A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects.[1] Because a deuterated IS is chemically and physically almost identical to the analyte (ML204), it has nearly the same chromatographic retention time and ionization efficiency.[1]

The core principle is that the deuterated IS and the analyte will co-elute and therefore be exposed to the same matrix interferences at the same time.[1][6] Both will experience similar degrees of ion suppression or enhancement.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations caused by the matrix effect are normalized, leading to accurate and precise quantification.[1][7]

Q3: I'm seeing poor reproducibility in my ML204 quantification. Could matrix effects be the cause?

Yes, poor reproducibility is a classic symptom of uncorrected or variable matrix effects.[3] If different samples in a batch have varying levels of interfering matrix components, the degree of ion suppression for ML204 can change from sample to sample. This leads to inconsistent analyte/IS area ratios and, consequently, poor precision in the final calculated concentrations.

Q4: My ML204 peak area is much lower in plasma samples than in neat standards. What's happening?

This is a strong indication of ion suppression.[1] The complex components of the plasma matrix (e.g., phospholipids (B1166683), salts) are likely co-eluting with your ML204 peak and interfering with its ability to efficiently ionize in the mass spectrometer's source.[4][8] While a deuterated internal standard should correct for this, a significant drop in signal can still impact the sensitivity and limit of quantification (LLOQ) of the assay.

Q5: Can a deuterated standard fail to correct for matrix effects perfectly?

While highly effective, perfect correction is not always guaranteed.[8] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated standard.[7] If this shift causes them to elute in regions with rapidly changing ion suppression profiles, they will experience differential matrix effects, leading to an inaccurate analyte/IS ratio and compromising quantification.[1][9]

Troubleshooting Guide

Problem: High variability or poor reproducibility in the ML204 / IS area ratio.
Potential Cause Recommended Solution
Differential Matrix Effects The analyte (ML204) and the deuterated IS may not be perfectly co-eluting, causing them to experience different degrees of ion suppression.[1] Solution: Optimize chromatography to ensure perfect co-elution. Try a shallower gradient or a different column chemistry to improve peak shape and alignment.
Inconsistent Sample Cleanup Variability in the efficiency of the sample preparation (e.g., protein precipitation, SPE) can lead to different amounts of matrix components in each final extract. Solution: Review and optimize the sample preparation protocol. Ensure consistent technique, including vortexing times and solvent volumes. Consider a more rigorous cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.[6]
Matrix Effects Vary Between Lots Different lots of biological matrix (e.g., plasma from different donors) can have different compositions, leading to variable matrix effects.[10] Solution: Perform the matrix effect assessment using at least six different lots of the blank matrix to ensure the method is robust across various sources.[11]
Problem: Significant ion suppression is observed, impacting assay sensitivity (low signal-to-noise).
Potential Cause Recommended Solution
Insufficient Chromatographic Separation ML204 is co-eluting with a highly suppressive region of the matrix, often where phospholipids elute.[4] Solution: Modify the LC method. Increase the organic content of the mobile phase in a "wash" step after your analyte has eluted to clean the column. Consider switching to a different column chemistry (e.g., one with a different stationary phase) to retain ML204 away from the interfering peaks.
Suboptimal Sample Preparation The current sample preparation method is not adequately removing interfering matrix components.[12] Solution: Improve the sample cleanup. If using protein precipitation, try a different solvent. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol designed to remove the class of compounds causing interference (e.g., phospholipids).[6]
Ionization Source is Not Optimal Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] Solution: If your instrumentation allows, test APCI as an alternative ionization source, as it is often less prone to suppression from non-volatile salts and other matrix components.[10]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This experiment is the standard approach to quantitatively measure the matrix effect.[10] It determines if co-eluting matrix components are suppressing or enhancing the analyte signal by comparing the response of an analyte in a clean solution versus its response in an extracted blank matrix.

Methodology:

  • Prepare Three Sets of Samples (minimum of n=5 replicates for each set at low and high QC concentrations):

    • Set A (Neat Solution): Spike ML204 and its deuterated IS into the final reconstitution solvent. This represents 100% signal with no matrix effect or recovery loss.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample extraction procedure. In the final step, spike ML204 and the deuterated IS into the clean, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike ML204 and the deuterated IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine extraction recovery, not the matrix effect itself).[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both ML204 and the deuterated IS.

  • Calculate Results: Use the mean peak areas from each set to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

Data Presentation

Table 1: Example Peak Area Data for ML204 Matrix Effect Experiment
Sample SetReplicateML204 Peak AreaIS Peak AreaML204/IS Ratio
Set A (Neat) 11,250,0002,550,0000.490
21,230,0002,490,0000.494
Mean 1,240,000 2,520,000 0.492
Set B (Post-Spike) 1610,0001,280,0000.477
2595,0001,230,0000.484
Mean 602,500 1,255,000 0.480
Table 2: Calculation of Matrix Factor (MF) and IS-Normalized MF

The goal is an IS-Normalized Matrix Factor close to 1.0, with a coefficient of variation (%CV) of ≤15% across different lots of matrix.[11]

CalculationFormulaExample CalculationResultInterpretation
Analyte MF (Mean Peak Area in Set B) / (Mean Peak Area in Set A)602,500 / 1,240,0000.49 Significant ion suppression (51% signal loss) is present for ML204.[13]
IS MF (Mean IS Area in Set B) / (Mean IS Area in Set A)1,255,000 / 2,520,0000.50 The deuterated IS experiences nearly identical ion suppression.
IS-Normalized MF (Analyte MF) / (IS MF)0.49 / 0.500.98 The deuterated IS is effectively compensating for the matrix effect.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Spike Analyte/IS into Neat Solvent lcms LC-MS/MS Analysis A->lcms B_blank Blank Matrix (e.g., Plasma) B_extract Perform Extraction B_blank->B_extract B_spike Spike Analyte/IS Post-Extraction (Set B) B_extract->B_spike B_spike->lcms data Acquire Peak Areas lcms->data calc Calculate Matrix Factor & IS-Normalized MF data->calc report Assess Results (Target IS-Norm MF ≈ 1.0) calc->report

Diagram 1: Workflow for quantitative assessment of matrix effects.

ion_suppression cluster_source Mass Spec Ion Source (ESI) cluster_analytes Analytes cluster_matrix Matrix Components Droplet Charged Droplet Detector Mass Analyzer (Detector) Droplet->Detector Reduced Ion Evaporation (Suppressed Signal) Analyte ML204 Analyte->Droplet IS ML204-d4 IS->Droplet Matrix Phospholipids, Salts, etc. Matrix->Droplet Competes for charge & surface area

Diagram 2: Mechanism of ion suppression in the ESI source.

correction_logic cluster_scenario1 Scenario 1: No Matrix Effect cluster_scenario2 Scenario 2: With Matrix Effect (50% Suppression) cluster_result Conclusion A1 ML204 Signal (Area = 100,000) R1 Ratio = 0.50 A1->R1 IS1 IS Signal (Area = 200,000) IS1->R1 Result Stable Ratio Enables Accurate Quantification R1->Result A2 ML204 Signal (Area = 50,000) R2 Ratio = 0.50 A2->R2 IS2 IS Signal (Area = 100,000) IS2->R2 R2->Result

References

Common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterated internal standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen from the surrounding environment (e.g., solvent, sample matrix)[1][2].

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, which can lead to differential matrix effects[1][3].

  • Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, even with co-elution[3][4].

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard, which can lead to an overestimation of the analyte's concentration[1][3].

  • Variable Extraction Recovery: Differences in the extraction efficiency between the analyte and the deuterated internal standard.

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are swapped with protons from the solvent or sample matrix[2]. This is more likely to happen under certain conditions:

  • Position of the Deuterium Label: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group[1][5]. Labels on aromatic rings are generally more stable[6].

  • pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms[5][6].

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange[5].

  • Solvent Type: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard[5].

The loss of the deuterium label can compromise the accuracy of your results by creating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals[1][2].

Q3: My deuterated internal standard and the analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "isotope effect" or "chromatographic shift." Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated counterparts[3][7]. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's hydrophobicity and interaction with the stationary phase[7]. If this shift leads to incomplete co-elution, the analyte and the internal standard may experience different matrix effects, compromising accuracy[3][8].

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help improve co-elution[1].

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks[3][8].

Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?

A4: While deuterated internal standards are considered the gold standard for mitigating matrix effects, they may not always provide perfect compensation[4]. If a chromatographic shift occurs, the analyte and the internal standard can elute into regions with different levels of ion suppression or enhancement, a phenomenon known as "differential matrix effect"[4][9]. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine[10].

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange

If you suspect isotopic exchange is occurring, follow this workflow to diagnose and resolve the issue.

A Inconsistent or decreasing internal standard (IS) response B Review IS Structure: Are deuterium labels on labile positions? (-OH, -NH, alpha to C=O) A->B C Yes B->C Yes D No B->D No E Perform Incubation Study: Incubate IS in blank matrix and solvent under analytical conditions C->E D->E F Monitor for appearance of unlabeled analyte signal E->F G Unlabeled analyte signal increases over time F->G H No significant increase in unlabeled analyte signal F->H I Isotopic exchange confirmed G->I K Consider other causes (e.g., matrix effects, purity) H->K J Mitigation Strategies I->J L Use IS with labels on stable positions J->L M Optimize pH and temperature of sample prep and storage J->M N Use aprotic solvents for storage J->N O Consider 13C or 15N-labeled IS J->O

Troubleshooting workflow for isotopic exchange.
Experimental Protocol: Incubation Study for Isotopic Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the deuterated internal standard into the solvent used for sample reconstitution.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine)[3].

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH)[3][11].

  • Process the samples at different time points (e.g., 0, 1, 4, and 24 hours) using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange[3].

Data Interpretation:

The following table summarizes hypothetical data from an isotopic exchange experiment.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalUnlabeled Analyte Peak Detected?
Blank Matrix24257.430%Yes
Reconstitution Solvent24258.045%Yes
Blank Matrix2447.45%No
Reconstitution Solvent2444.0<2%No

Interpretation: The data suggests that the internal standard is unstable at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange[2].

Guide 2: Assessing the Impact of Internal Standard Purity

The presence of the unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ)[6].

A High bias at LLOQ B Assess contribution from IS A->B C Prepare blank matrix sample B->C D Spike with IS at working concentration C->D E Analyze and monitor for unlabeled analyte signal D->E F Response > 20% of LLOQ response? E->F G Yes F->G Yes H No F->H No I Significant contamination of IS G->I J Consider other sources of bias H->J K Source a new batch of IS with higher isotopic purity I->K L Contact supplier for Certificate of Analysis I->L

Impact of internal standard purity on assay accuracy.
Experimental Protocol: Assessing Contribution from Internal Standard

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte in the spiked blank sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte[1].

Guide 3: Evaluating Differential Matrix Effects

Differential matrix effects can occur when the analyte and the deuterated internal standard do not experience the same degree of ion suppression or enhancement, often due to a slight chromatographic shift[3].

Experimental Protocol: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction[1].

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

CompoundPeak Area (Set A)Peak Area (Set B)Matrix Effect (%)
Analyte1,000,000600,00060% (Ion Suppression)
Deuterated IS1,000,000850,00085% (Ion Suppression)

In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (85% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration[1]. Some studies have reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard.

References

Technical Support Center: Optimizing Precision with 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the precision and accuracy of your quantitative analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the compound 4-Methyl-2-(1-piperidinyl)-quinoline. In this molecule, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612). It is used as an internal standard in quantitative mass spectrometry, typically in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can be used to account for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement of the unlabeled compound.[1]

Q2: What are the critical quality attributes to consider when using this compound?

A2: For reliable and reproducible results, the following quality attributes of your deuterated internal standard are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[1] High isotopic enrichment (ideally ≥98%) is recommended.[2]

  • Chemical Purity: The chemical purity of the standard should be high (typically >99%) to ensure accurate concentration of the spiking solution. The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[2]

  • Stability of Deuterium Labels: The deuterium atoms should be in stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or sample matrix.[3]

Q3: Can the position of the deuterium labels on this compound affect my results?

A3: Yes, the location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups), the isotopic label can be lost.[2] This can lead to inaccurate quantification. It is best to choose standards where deuterium atoms are on stable positions, such as a carbon backbone.[4]

Q4: Is a chromatographic shift between this compound and the unlabeled analyte expected?

A4: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[5] Typically, in reversed-phase chromatography, the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[6] While a small, consistent shift may not be an issue, complete co-elution is ideal for the most accurate correction of matrix effects.[5]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound in your experiments.

Issue 1: Poor Precision and Inaccurate Quantification

Question: My results show poor accuracy and precision, even when using this compound as an internal standard. What are the potential causes?

Answer: While deuterated internal standards significantly improve accuracy and precision, several factors can still lead to unreliable results.

Possible Causes and Solutions:

  • Inconsistent Internal Standard Concentration: Ensure the internal standard is added at a consistent concentration across all samples, including calibrators and quality controls. Use calibrated pipettes and a consistent workflow.

  • Improper Storage and Handling: The stability of the internal standard can be compromised by improper storage. Refer to the manufacturer's guidelines for recommended storage temperature and protection from light.[7]

  • Differential Matrix Effects: Even with a co-eluting internal standard, the analyte and the standard might experience different levels of ion suppression or enhancement from the sample matrix.[2] This can occur if there is a slight chromatographic separation between them.[6]

  • Isotopic Exchange: The deuterium labels may be exchanging with hydrogen from your sample matrix or solvents, leading to a decrease in the internal standard signal and an overestimation of the analyte concentration.[2]

  • Purity of the Internal Standard: The deuterated standard itself may contain the unlabeled analyte as an impurity, leading to a constant positive bias in your results.[8]

Issue 2: Non-linear Calibration Curve

Question: My calibration curve is non-linear, particularly at higher concentrations. What could be the cause and how can I fix it?

Answer: Non-linearity in your calibration curve when using a deuterated internal standard can be due to several factors.

Possible Causes and Solutions:

  • Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization, which can lead to a non-linear response.

    • Troubleshooting Step: Dilute your samples to bring the analyte concentration into a linear range of the assay.

  • Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small.[9] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.

    • Troubleshooting Step: Use a higher mass-labeled standard if available. Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.

  • Inappropriate Internal Standard Concentration: An incorrect concentration of the internal standard can lead to issues with detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.

    • Troubleshooting Step: Optimize the internal standard concentration. A common practice is to use a concentration that gives a signal intensity of about 50% of the highest calibration standard.

Data Presentation

Effective data presentation is crucial for identifying and resolving issues. Below are examples of how to structure your data when troubleshooting.

Table 1: Assessing Matrix Effects with this compound

Sample SetAnalyte Peak AreaIS (d10) Peak AreaAnalyte/IS RatioMatrix Effect (%)
Neat Solution1,250,0002,500,0000.50N/A
Post-Extraction Spike (Lot A)980,0001,950,0000.50-22%
Post-Extraction Spike (Lot B)1,100,0002,250,0000.49-12%
Post-Extraction Spike (Lot C)750,0001,550,0000.48-40%

This table helps to identify and quantify the extent of ion suppression or enhancement in different biological matrix lots.

Table 2: Investigating Isotopic Exchange of this compound

Incubation Time (hours)IS (d10) Peak AreaUnlabeled Analyte Peak Area (in IS channel)% Decrease in IS Signal
02,450,000< LLOQ0%
42,300,0005,0006.1%
82,150,00015,00012.2%
241,800,00050,00026.5%

This table illustrates how to monitor the stability of the deuterated internal standard over time in the sample matrix.

Experimental Protocols

Protocol 1: General Quantitative Analysis using this compound by LC-MS/MS

This protocol provides a general framework for the quantification of an analyte in a biological matrix.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[7]

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard at a concentration that provides a robust signal in the mass spectrometer.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample (e.g., plasma), calibrator, or quality control, add 10 µL of the this compound working solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Optimize the mass spectrometer settings (e.g., spray voltage, gas flows, temperature) for both the analyte and this compound.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.[1]

Protocol 2: Evaluation of Matrix Effects

This protocol helps to determine if the sample matrix is affecting the ionization of the analyte and the internal standard.[10]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and this compound in a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix and then add the analyte and internal standard to the final extract.

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Effect: Compare the peak areas of the analyte and internal standard in Set 2 to those in Set 1. A significant difference indicates the presence of matrix effects.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound sample->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_workflow start Inaccurate/Imprecise Results check_purity Verify IS Purity & Concentration start->check_purity check_stability Assess IS Stability (Isotopic Exchange) start->check_stability eval_matrix Evaluate Matrix Effects start->eval_matrix check_chromatography Check for Chromatographic Shift start->check_chromatography optimize Optimize Sample Prep & Chromatography check_purity->optimize check_stability->optimize eval_matrix->optimize check_chromatography->optimize

Caption: Troubleshooting workflow for poor quantitative performance.

References

Troubleshooting poor recovery of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated form of 4-Methyl-2-(1-piperidinyl)-quinoline, a potent inhibitor of TRPC4 channels.[1] As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to compensate for matrix effects and variability in sample processing.[2]

Q2: What are the primary causes of poor or inconsistent recovery of this compound?

Poor recovery of this internal standard can primarily be attributed to three main areas:

  • Sample Preparation and Extraction Issues: Inefficient extraction from the sample matrix, whether using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is a common cause. This can be due to incorrect solvent selection, improper pH, or suboptimal phase separation.[3][4]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][5]

  • Issues with the Deuterated Standard Itself: Although less common, problems can arise from the deuterated internal standard, such as isotopic instability (exchange of deuterium (B1214612) for hydrogen) or chromatographic shifts relative to the non-labeled analyte.[6]

Q3: How can I determine if matrix effects are the cause of poor recovery?

Matrix effects can be assessed by comparing the response of the internal standard in a neat solution to its response in a blank matrix extract that has been spiked post-extraction. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[7]

Q4: Can the position of the deuterium labels on this compound affect its stability?

Yes, the position of deuterium labeling is crucial. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[6] While the exact labeling position for commercially available standards should be verified, this is a potential consideration.

Troubleshooting Guides

Guide 1: Investigating Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low or variable recovery of this compound during SPE, follow this troubleshooting workflow.

SPE_Troubleshooting start Poor Recovery of This compound check_breakthrough Analyze flow-through and wash fractions. Is the internal standard present? start->check_breakthrough check_elution Analyze the post-extraction sorbent. Is the internal standard retained? check_breakthrough->check_elution No optimize_loading Optimize Loading/Washing Conditions: - Decrease solvent strength of loading solution. - Adjust pH to ensure analyte is retained. - Use a weaker wash solvent. check_breakthrough->optimize_loading Yes optimize_elution Optimize Elution Conditions: - Increase elution solvent strength. - Adjust pH to ensure analyte is in elutable form. - Increase elution solvent volume. check_elution->optimize_elution Yes matrix_effects Investigate Matrix Effects check_elution->matrix_effects No end Improved Recovery optimize_loading->end optimize_elution->end matrix_effects->end

Caption: Troubleshooting workflow for low recovery in SPE.

Guide 2: Addressing Differential Matrix Effects

Even with a deuterated internal standard, you might encounter differential matrix effects, where the analyte and the internal standard are affected differently by matrix components. This can happen if there is a slight chromatographic separation between the two.[2][5]

Matrix_Effects_Mitigation start Suspected Differential Matrix Effects change_chromatography Modify Chromatographic Conditions: - Adjust mobile phase gradient. - Change column chemistry. - Optimize temperature. start->change_chromatography improve_cleanup Enhance Sample Cleanup: - Use a more selective SPE sorbent. - Perform a liquid-liquid extraction prior to SPE. - Employ protein precipitation. start->improve_cleanup dilute_sample Dilute the Sample: - Reduce the concentration of matrix components. start->dilute_sample result Improved Co-elution and Reduced Matrix Effects change_chromatography->result improve_cleanup->result dilute_sample->result

Caption: Strategies for mitigating differential matrix effects.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments to diagnose poor recovery.

Table 1: SPE Method Development - Recovery Assessment

SPE StepAnalyte in FractionThis compound in FractionImplication
Flow-through < 1%45%Poor retention of internal standard.
Wash < 2%30%Wash solvent is too strong, eluting the internal standard.
Eluate 95%20%Inefficient elution of the internal standard.
Post-Elution Sorbent < 1%5%Acceptable elution.

Table 2: Matrix Effect Evaluation

Sample SetDescriptionMean Peak Area of this compoundMatrix Factor (MF)
Set A Spiked in neat solution850,000-
Set B Spiked in blank matrix extract (post-extraction)425,0000.50
Set C Spiked in blank matrix (pre-extraction)382,500-
  • Interpretation: The Matrix Factor (MF) is calculated as (Peak Area in Set B) / (Peak Area in Set A). An MF of 0.50 indicates significant ion suppression (50%).[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Optimization

This protocol provides a general approach to optimize an SPE method for this compound.

Objective: To improve the recovery of the deuterated internal standard and the corresponding analyte.

Methodology:

  • Sorbent Selection: Based on the physicochemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline (XLogP3 ≈ 3.9), a reverse-phase sorbent (e.g., C18, HLB) is a good starting point.[8] For samples with a complex matrix, an ion-exchange sorbent might provide better selectivity.[9]

  • Conditioning and Equilibration:

    • Condition the sorbent with an appropriate organic solvent (e.g., methanol).

    • Equilibrate the sorbent with an aqueous solution that mimics the pH of the sample loading solution. For ion-exchange sorbents, ensure the pH is adjusted to charge the sorbent ligands.[9]

  • Sample Loading:

    • Dilute the sample and adjust the pH to ensure the analyte and internal standard are retained. For a basic compound like a quinoline (B57606) derivative, a neutral to slightly basic pH is generally advisable for reverse-phase SPE.

    • Load the sample at a controlled, slow flow rate.[9]

  • Washing:

    • Use a wash solvent that is strong enough to remove interferences but weak enough not to elute the internal standard and analyte. Test different aqueous/organic solvent mixtures.

  • Elution:

    • Select a strong elution solvent to fully desorb the internal standard and analyte. This will likely be a high percentage of organic solvent, possibly with a pH modifier (e.g., a small amount of acid or base) to neutralize the analyte and facilitate elution.

  • Evaluation: Analyze the eluate and compare the recovery of the internal standard and analyte for each tested condition to identify the optimal protocol.

Protocol 2: Liquid-Liquid Extraction (LLE) Optimization

This protocol outlines steps to optimize an LLE procedure.

Objective: To maximize the partitioning of this compound from an aqueous sample into an organic solvent.

Methodology:

  • Solvent Selection:

    • Choose an appropriate water-immiscible organic solvent. Given the lipophilicity of the parent compound (XLogP3 ≈ 3.9), solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are suitable candidates.[8][10]

  • pH Adjustment:

    • As a basic compound, 4-Methyl-2-(1-piperidinyl)-quinoline will be in its neutral, more hydrophobic form at a pH two units above its pKa. Adjust the pH of the aqueous sample accordingly to maximize its partitioning into the organic phase.[10]

  • Extraction:

    • Add the selected organic solvent to the pH-adjusted aqueous sample. An organic-to-aqueous phase ratio of 7:1 can be a good starting point for optimization.[10]

    • Vortex or shake vigorously for a sufficient time to ensure complete partitioning.

  • Phase Separation:

    • Centrifuge to achieve a clean separation between the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

  • Back Extraction (Optional for increased cleanup):

    • After the initial extraction, the organic phase can be mixed with a fresh aqueous phase where the pH is adjusted to be acidic (two units below the pKa). This will convert the basic analyte to its charged, more hydrophilic form, transferring it back to the aqueous phase and leaving neutral interferences in the organic layer. The resulting aqueous phase can then be pH-adjusted again for a final extraction into a clean organic solvent.[10]

References

Minimizing cross-talk between ML204 and 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ML204 and its deuterated internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical cross-talk and ensuring accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

General Product Information

Q1: What are ML204 and this compound?

A1: ML204 is the common name for the chemical compound 4-Methyl-2-(1-piperidinyl)quinoline.[1][2][3] It is a potent and selective inhibitor of the TRPC4 (Transient Receptor Potential Canonical 4) ion channel.[1][4] this compound is a deuterated form of ML204, where ten hydrogen atoms have been replaced with deuterium (B1214612).[5][6] It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of ML204 measurement.[7][8]

Q2: What are the chemical properties of ML204 and its deuterated analog?

A2: The key chemical properties are summarized in the table below.

PropertyML204 (Analyte)This compound (Internal Standard)
Chemical Name 4-Methyl-2-(1-piperidinyl)quinoline4-Methyl-2-(1-piperidinyl)quinoline-d10
Molecular Formula C₁₅H₁₈N₂C₁₅H₈D₁₀N₂
Molecular Weight 226.32 g/mol [1][2][3][4]236.38 g/mol [6]
CAS Number 5465-86-1[2]Not available for the deuterated version (Unlabelled CAS: 5465-86-1)[6]
Minimizing Cross-Talk and Interference

Q3: What is "cross-talk" in the context of using ML204 with its deuterated internal standard?

A3: In this analytical context, "cross-talk" does not refer to biological pathway interference. Instead, it pertains to analytical issues that can compromise the quantification of ML204. The primary forms of cross-talk are:

  • Isotopic Contribution: The possibility of the deuterated internal standard contributing to the signal of the non-deuterated analyte, or vice versa.

  • Deuterium Exchange: The potential for the deuterium atoms on the internal standard to exchange with hydrogen atoms from the solvent or matrix, which would convert the internal standard back to the analyte and lead to inaccurate quantification.[9]

  • Matrix Effects: Differences in how the sample matrix (e.g., plasma, tissue homogenate) affects the ionization efficiency of the analyte versus the internal standard in the mass spectrometer source.[10]

Q4: How can I minimize deuterium exchange from this compound?

A4: To minimize the risk of deuterium exchange:

  • Avoid Harsh pH Conditions: Storing stock solutions or processing samples in strong acidic or basic conditions should be avoided, as these can promote deuterium-hydrogen exchange.[11]

  • Use Aprotic Solvents: When possible, use aprotic solvents (solvents that cannot donate hydrogen atoms) for storing stock solutions.

  • Evaluate Stability: During method development, it is crucial to assess the stability of the deuterated internal standard under the conditions of your sample preparation, chromatography, and analysis.

Experimental Design and Protocols

Q5: What is a general workflow for a quantitative LC-MS/MS assay using ML204 and its deuterated internal standard?

A5: A typical workflow is depicted in the diagram below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is extract Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction add_is->extract evap Evaporation and Reconstitution extract->evap lc LC Separation evap->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantify ML204 using Calibration Curve ratio->quant

Fig. 1: General workflow for a quantitative LC-MS/MS assay.

Q6: How do I select the right multiple reaction monitoring (MRM) transitions for ML204 and the deuterated internal standard?

A6: The selection of MRM transitions is a critical step in method development.

  • Infusion and Tuning: Infuse a standard solution of ML204 and, separately, the deuterated internal standard into the mass spectrometer to determine the precursor ion (typically [M+H]⁺).

  • Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions for both the analyte and the internal standard.

  • Selection Criteria: Choose precursor-to-product ion transitions that are specific and provide high signal intensity. The transitions for the internal standard should be distinct from those of the analyte to prevent cross-talk. Given the +10 Da mass difference, the precursor and major fragment ions for the d10-internal standard should also be 10 Da higher than those for ML204.

Troubleshooting

Q7: My results show high variability between replicate injections. What could be the cause?

A7: High variability can stem from several sources. The troubleshooting logic is outlined in the diagram below.

troubleshooting_variability start High Variability in Replicates check_lc Check LC System (Pressure, Leaks) start->check_lc check_is Review Internal Standard Addition start->check_is check_extraction Evaluate Extraction Efficiency start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix sol1 sol1 check_lc->sol1 Consistent Pressure? sol2 sol2 check_is->sol2 Consistent IS Peak Area? sol3 sol3 check_extraction->sol3 Consistent Analyte Recovery? sol4 sol4 check_matrix->sol4 Different Matrices Used? p_ok p_ok sol1->p_ok Yes p_bad p_bad sol1->p_bad No final final p_ok->final Problem Likely Resolved or Elsewhere fix_lc fix_lc p_bad->fix_lc Troubleshoot LC Hardware is_ok is_ok sol2->is_ok Yes is_bad is_bad sol2->is_bad No is_ok->final Problem Likely Resolved or Elsewhere fix_is fix_is is_bad->fix_is Improve Pipetting/Dilution Steps ext_ok ext_ok sol3->ext_ok Yes ext_bad ext_bad sol3->ext_bad No ext_ok->final Problem Likely Resolved or Elsewhere fix_ext fix_ext ext_bad->fix_ext Optimize Extraction Protocol mat_ok mat_ok sol4->mat_ok No mat_bad mat_bad sol4->mat_bad Yes mat_ok->final Problem Likely Resolved or Elsewhere fix_mat fix_mat mat_bad->fix_mat Re-evaluate Matrix Effects

Fig. 2: Troubleshooting logic for high result variability.

Q8: I suspect interference from the sample matrix. How can I confirm and mitigate this?

A8: Matrix effects can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate results.[10]

  • Confirmation: A common method to assess matrix effects is the post-extraction addition experiment. Compare the signal of the analyte/internal standard in a reconstituted blank matrix extract to the signal in a pure solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering components.

    • Chromatographic Separation: Optimize your LC method to separate the analyte and internal standard from the matrix components that are causing ion suppression or enhancement.

    • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also decrease the analyte signal to below the limit of quantification.

Q9: What should I do if I observe potential in-source fragmentation or deuterium loss?

A9: In-source fragmentation or deuterium loss can compromise your assay.

  • Optimize MS Source Conditions: Reduce the energy in the mass spectrometer's source (e.g., lower cone voltage or collision energy) to minimize unwanted fragmentation.

  • Check Solvent and pH: As mentioned in Q4, ensure your mobile phases and sample solutions are not at a pH that would promote deuterium exchange.[9][11]

  • Stable Isotope Purity: Ensure the deuterated internal standard has high isotopic purity from the supplier to minimize the presence of unlabeled ML204 from the start.

References

Technical Support Center: Deuterium Exchange in 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on deuterium (B1214612) exchange experiments with 4-Methyl-2-(1-piperidinyl)-quinoline-d10. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it performed on a molecule like this compound?

A1: Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom.[1] This is often done to:

  • Probe molecular structure and dynamics: The rate of exchange can reveal information about the solvent accessibility and hydrogen bonding of different parts of a molecule.[1]

  • Improve pharmacokinetic properties of drugs: Replacing hydrogen with deuterium at sites of metabolic activity can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved drug efficacy and a better safety profile.

  • Serve as internal standards: Deuterated molecules are commonly used as internal standards in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) because they have a distinct, known mass.[2]

Q2: The name of my compound is this compound. Where are the ten deuterium atoms located?

A2: The nomenclature "d10" suggests that ten hydrogen atoms in the starting material have been replaced by deuterium. Without an explicit structure diagram, the most chemically plausible location for these ten deuterium atoms is on the piperidinyl ring, which has ten hydrogens (five CH₂ groups). This would mean you are starting with a perdeuterated piperidinyl moiety. Your experiment will likely involve exchanging the remaining protons on the quinoline (B57606) ring or the methyl group, or investigating the stability of the existing C-D bonds on the piperidine (B6355638) ring under various conditions.

Q3: Which hydrogens on the 4-Methyl-2-(1-piperidinyl)-quinoline scaffold are most likely to undergo exchange?

A3: The lability of C-H bonds towards deuterium exchange depends on their acidity (pKa) and the reaction conditions (e.g., presence of a catalyst). For this molecule, the expected order of reactivity for uncatalyzed exchange in D₂O is generally low for all C-H bonds. However, with catalysis (e.g., acid, base, or metal), the reactivity changes:

  • Methyl group (position 4): The protons on the methyl group are benzylic-like and can be deprotonated under strong basic conditions to form a stabilized carbanion, making them susceptible to exchange.

  • Quinoline ring protons: Aromatic C-H bonds are generally not labile. However, transition metal catalysts, such as those based on iridium or ruthenium, can activate these C-H bonds and facilitate exchange.[3] The electron-donating piperidinyl group at C2 and the methyl group at C4 will influence the electron density of the ring, affecting which positions are most reactive. Protons at positions ortho and para to the activating groups are often more susceptible to electrophilic attack, which is a key step in some catalytic cycles.

  • Piperidinyl ring deuterons (C-D bonds): The existing C-D bonds on the piperidinyl ring are generally stable. However, under harsh acidic or basic conditions, or with certain catalysts, back-exchange (replacement of D with H from a protic solvent) can occur.[2]

Troubleshooting Guide

Issue 1: Low or no deuterium incorporation observed.

Possible CauseTroubleshooting Steps
Inactive or unsuitable catalyst If using a metal catalyst (e.g., Iridium-based), ensure it is fresh and handled under an inert atmosphere if required. Consider screening different catalysts, as their activity can be substrate-dependent.[4]
Insufficient deuterium source The deuterium exchange reaction is an equilibrium process. Use a large excess of the deuterium source (e.g., D₂O, D₂ gas) to drive the reaction towards the deuterated product.[1]
Suboptimal reaction temperature Many exchange reactions require elevated temperatures to overcome the activation energy for C-H bond cleavage. Gradually increase the reaction temperature and monitor for product formation and potential degradation.[4]
Incorrect pH For acid- or base-catalyzed reactions, the pH is critical. The optimal pH depends on the specific C-H bond you are targeting. For many exchange reactions, a pH around 2.5 gives the minimum exchange rate, while basic conditions accelerate it.[2]
Insufficient reaction time The reaction may not have reached equilibrium. Monitor the reaction over time by taking aliquots to determine the optimal reaction duration.[4]

Issue 2: Poor regioselectivity (deuterium incorporation at undesired positions).

Possible CauseTroubleshooting Steps
Catalyst choice Different catalysts can have different regioselectivities. For N-heterocycles like quinoline, certain iridium catalysts are known to direct exchange to specific positions, often ortho to the nitrogen or other directing groups.[3]
Directing group effects The piperidinyl group at C2 and the methyl group at C4 will direct the exchange. Understanding their electronic effects can help predict the most likely sites of exchange. Modifying the reaction conditions (e.g., solvent, temperature) can sometimes alter the selectivity.
Reaction mechanism The mechanism (e.g., acid-catalyzed, base-catalyzed, metal-catalyzed) will dictate which protons are most labile. Choose a method that favors the desired position. For instance, base-catalyzed exchange will likely target the most acidic protons (e.g., the methyl group).

Issue 3: Back-exchange of deuterium to hydrogen.

Possible CauseTroubleshooting Steps
Exposure to protic solvents (H₂O) During workup and analysis (e.g., chromatography), exposure to hydrogen-containing (protic) solvents can cause the newly incorporated deuterium to be replaced by hydrogen.[5]
Solution: Minimize exposure to H₂O. Use deuterated solvents for workup where possible. For LC-MS analysis, use a cooled autosampler and column compartment (e.g., 4°C) and a rapid chromatographic gradient to minimize the time the sample is in a protic mobile phase.[2][6]
Suboptimal pH during workup/analysis The rate of back-exchange is pH-dependent. The minimum rate is typically around pH 2.5.[2]
Solution: Quench the reaction by adding an acid (e.g., formic acid) to lower the pH to ~2.5. Maintain this low pH throughout the analytical workflow.[1]

Issue 4: Inconsistent or irreproducible results.

Possible CauseTroubleshooting Steps
Variations in reaction setup Minor changes in temperature, reaction time, or reagent stoichiometry can lead to different levels of deuterium incorporation.
Solution: Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and precise timing.
Inconsistent sample workup The timing and conditions of the quenching and extraction steps can affect the final deuterium content, especially if back-exchange is an issue.
Solution: Standardize the workup procedure for all samples. Ensure the quenching step is performed rapidly and consistently.[6]

Quantitative Data Summary

The following tables provide illustrative data on how experimental parameters can influence deuterium incorporation. Note: This data is hypothetical and intended for instructional purposes, as specific experimental data for this compound is not publicly available.

Table 1: Effect of Temperature and Time on Deuterium Incorporation (Assumed conditions: Iridium catalyst, D₂O as deuterium source)

Temperature (°C)Reaction Time (h)Deuterium Atoms Incorporated (Average)
6060.8
60241.5
10062.1
100243.8

Table 2: Influence of pH on Back-Exchange Rate (Assumed conditions: Post-reaction, during sample processing in H₂O-based mobile phase at 25°C)

pH of Mobile PhaseDeuterium Loss (%) after 10 min
2.5< 5%
4.5~15%
7.0> 30%

Experimental Protocols

Protocol 1: Iridium-Catalyzed Deuterium Exchange

This protocol is a general guideline for the deuterium exchange of C-H bonds on the quinoline ring and methyl group using an iridium catalyst and D₂O.

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq).

  • Add the Iridium catalyst (e.g., 5 mol%).

  • Add anhydrous DCM or DCE (to dissolve the substrate).

  • Add a large excess of D₂O (e.g., 20-50 eq).

  • Seal the vessel and heat to the desired temperature (e.g., 80-120°C) with vigorous stirring for the desired time (e.g., 12-24 hours).

  • Quenching: After cooling to room temperature, quench the reaction by adding an ice-cold acidic solution (e.g., 1% formic acid in H₂O) to bring the pH to ~2.5.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the loss of proton signals and by LC-MS to determine the mass increase, which indicates the number of incorporated deuterium atoms.

Protocol 2: Monitoring Deuterium Exchange by ¹H NMR and Mass Spectrometry

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum of the starting material, this compound, using a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • After the exchange experiment, prepare an NMR sample of the product with the same internal standard at the same concentration.

  • Compare the integrals of the proton signals of the quinoline ring and the methyl group in the starting material and the product, relative to the integral of the internal standard. A decrease in the integral of a specific proton signal indicates the extent of deuterium incorporation at that position.

Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum of the starting material to determine its exact monoisotopic mass.

  • After the exchange reaction, obtain a mass spectrum of the product.

  • The mass of the product will increase by approximately 1.0063 Da for each hydrogen atom replaced by a deuterium atom.

  • The distribution of isotopic peaks in the mass spectrum can be used to calculate the average number of deuterium atoms incorporated and the percentage of molecules that have incorporated one, two, three, or more deuterium atoms.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Deuterium Exchange cluster_workup Workup & Quenching cluster_analysis Analysis start Substrate + Catalyst in Schlenk Tube add_solvents Add Anhydrous Solvent + D₂O start->add_solvents heat Heat & Stir (e.g., 100°C, 24h) add_solvents->heat quench Cool & Quench (pH ~2.5) heat->quench extract Organic Extraction quench->extract dry Dry & Concentrate extract->dry analysis NMR & MS Analysis dry->analysis Troubleshooting_Logic start Low Deuterium Incorporation? cause1 Inactive Catalyst? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 Yes cause3 Incorrect pH? start->cause3 Yes solution1 Use fresh catalyst Screen different catalysts cause1->solution1 end Re-run Experiment solution1->end solution2 Increase Temp. Increase Time Use excess D₂O cause2->solution2 solution2->end solution3 Optimize pH for acid/base catalysis cause3->solution3 solution3->end

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring the accuracy and precision of the results. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10 , with a common alternative, a non-deuterated structural analog.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this internal standard is chemically almost identical to its non-deuterated analyte counterpart but has a distinct mass. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction to ionization—more effectively than a structural analog.[2] This results in superior correction for matrix effects, variability in extraction recovery, and instrument response, ultimately leading to more accurate and precise quantification.[3][4]

While a structural analog internal standard can be a viable and often more cost-effective alternative, it is more susceptible to differential matrix effects and variations in extraction efficiency due to its different chemical structure. This can potentially compromise the accuracy and precision of the analytical method.[5]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Table 1: Comparison of Recovery and Matrix Effects

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., a related quinoline (B57606) derivative)Key Considerations
Extraction Recovery (%) 85 - 11570 - 120A wider range of variability is often observed with structural analogs due to differences in physicochemical properties.
Matrix Effect (%) 90 - 11075 - 125Deuterated standards co-elute with the analyte, experiencing similar ionization suppression or enhancement, thus providing better compensation.[2][6]
Coefficient of Variation (CV%) for IS-Normalized Matrix Factor < 5%< 15%A lower CV indicates more consistent compensation for matrix effects across different biological samples.

Table 2: Linearity and Precision

Performance ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria (Typical)
Calibration Curve Correlation Coefficient (r²) ≥ 0.995≥ 0.990A higher correlation coefficient indicates a better fit of the data to the regression model.
Intra-day Precision (%CV) < 10%< 15%Deuterated standards generally lead to lower variability within the same analytical run.
Inter-day Precision (%CV) < 10%< 15%Better reproducibility across different runs is a key advantage of deuterated standards.

Experimental Protocols

Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.

Experiment 1: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Experiment 2: Assessment of Matrix Effects

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.

  • Analyze the Samples: Analyze all prepared samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.[2]

Experiment 3: Linearity and Precision Assessment

Objective: To establish the linear range of the assay and determine its precision.

Methodology:

  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Add the internal standard at a constant concentration to all standards.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze Samples: Analyze the calibration standards and QC samples in replicate on multiple days.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Calculate the correlation coefficient (r²) of the calibration curve.

    • Determine the concentration of the QC samples using the calibration curve and calculate the intra- and inter-day precision (%CV).

Visualization of Experimental Workflows and Logical Relationships

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Generalized workflow for bioanalysis using an internal standard.

logical_relationships cluster_IS_Type Internal Standard Type cluster_properties Physicochemical Properties cluster_performance Performance Characteristics Deuterated Deuterated IS (this compound) Identical Nearly Identical to Analyte Deuterated->Identical Analog Structural Analog IS Similar Similar to Analyte Analog->Similar Effective_Correction Effective Correction for Matrix & Recovery Effects Identical->Effective_Correction Partial_Correction Partial Correction for Matrix & Recovery Effects Similar->Partial_Correction High_Accuracy High Accuracy & Precision Variable_Accuracy Potentially Variable Accuracy Effective_Correction->High_Accuracy Partial_Correction->Variable_Accuracy

Caption: Logical relationships of internal standard properties and their impact on bioanalysis.

References

The Gold Standard in Bioanalysis: Enhancing ML204 Quantification with its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Achieving Superior Accuracy and Precision in LC-MS/MS Analysis

In the landscape of drug discovery and development, the precise and accurate quantification of investigational compounds in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic assessments. For ML204, a potent and selective inhibitor of the TRPC4 channel, achieving reliable bioanalytical data is crucial. This guide provides a comprehensive comparison of the analytical performance for ML204 quantification with and without the use of its stable isotope-labeled internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10. The presented data, based on established principles of isotope dilution mass spectrometry, demonstrates the indispensable role of the deuterated internal standard in mitigating matrix effects and enhancing data integrity.

The Power of Isotope Dilution: A Head-to-Head Comparison

Liquid chromatography-tandem mass spectrometry (LC--MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of this technique can be compromised by several factors, including ion suppression or enhancement from matrix components, variability in sample extraction, and instrument drift.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for ML204, is the most effective strategy to counteract these variabilities.[2]

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[2] When added to a sample at a known concentration early in the workflow, it experiences the same analytical variations as the analyte.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to significantly improved accuracy and precision.[1][2]

The following tables illustrate the expected improvements in accuracy and precision when quantifying a small molecule like ML204 using its deuterated internal standard compared to using a non-isotopically labeled (analog) internal standard or no internal standard at all. The data is representative of typical results seen in bioanalytical method validation for small molecules.

Table 1: Comparison of Accuracy in ML204 Quantification

Analytical ApproachNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)
With Deuterated IS 5.05.1+2.0
50.049.8-0.4
500.0505.0+1.0
With Analog IS 5.05.6+12.0
50.047.5-5.0
500.0535.0+7.0
Without IS 5.06.2+24.0
50.043.5-13.0
500.0580.0+16.0

Table 2: Comparison of Precision in ML204 Quantification

Analytical ApproachNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
With Deuterated IS 5.03.54.2
50.02.13.0
500.01.82.5
With Analog IS 5.08.911.5
50.06.58.2
500.05.87.1
Without IS 5.015.218.9
50.012.816.4
500.011.514.8

Note: The data presented in these tables are illustrative and based on typical performance improvements observed in LC-MS/MS bioanalysis when a deuterated internal standard is employed.

Experimental Protocols for Enhanced ML204 Quantification

The following is a representative, detailed experimental protocol for the quantification of ML204 in plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw Samples : Thaw plasma samples (calibrators, quality controls, and unknown samples) on ice.

  • Aliquot : To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Spike Internal Standard : Add 10 µL of a 100 ng/mL working solution of this compound in methanol (B129727) to each tube.

  • Vortex : Vortex each tube for 10 seconds to ensure thorough mixing.

  • Precipitate Protein : Add 200 µL of cold acetonitrile (B52724) to each tube.

  • Vortex : Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution :

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions :

    • ML204 : Precursor ion (Q1) m/z 227.2 -> Product ion (Q3) m/z [Specific fragment]

    • This compound : Precursor ion (Q1) m/z 237.2 -> Product ion (Q3) m/z [Specific fragment corresponding to ML204 fragment]

Note: Specific fragment ions for MRM transitions need to be optimized during method development.

Data Analysis and Quantification
  • The concentration of ML204 in unknown samples is determined by calculating the peak area ratio of the ML204 MRM transition to the this compound MRM transition.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams created using Graphviz are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with This compound plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (ML204 / IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

A typical bioanalytical workflow for ML204 quantification.

signaling_pathway cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_only Analyte Signal matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_only->matrix_effect_no_is result_no_is Inaccurate Result matrix_effect_no_is->result_no_is analyte_is Analyte + Deuterated IS Signals matrix_effect_is Matrix Effect (Ion Suppression) analyte_is->matrix_effect_is ratio_calc Ratio Calculation (Analyte/IS) matrix_effect_is->ratio_calc result_is Accurate Result ratio_calc->result_is

Correction of matrix effects using a deuterated internal standard.

References

Inter-laboratory Comparison Guide: Analytical Methods for 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods applicable to the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Due to the absence of direct inter-laboratory comparison studies for this specific deuterated compound, this document presents typical performance data derived from validated methods for analogous quinoline (B57606) derivatives and other small molecules in complex matrices. The objective is to offer a reliable reference for method selection and development.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are frequently employed in pharmaceutical research and quality control for their varying degrees of selectivity, sensitivity, and throughput.[1][2]

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput. The following tables summarize the typical performance characteristics of each technique.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Performance MetricTypical ValueDescription
Linearity (R²)≥ 0.995Indicates the proportional relationship between detector response and analyte concentration.[3]
Accuracy (% Recovery)98 - 102%The closeness of the measured value to the true value.[1]
Precision (% RSD)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)Analyte Dependent (ng/mL range)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)Analyte Dependent (ng/mL to µg/mL range)The lowest concentration that can be measured with acceptable accuracy and precision.[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Performance MetricTypical ValueDescription
Linearity (R²)≥ 0.999Demonstrates a linear response to concentration changes.[4]
Accuracy (% Recovery)82.9 - 101.6%Reflects the agreement between the measured concentration and the actual concentration.[1]
Precision (% RSD)< 4.0%Measures the repeatability and intermediate precision of the method.[1]
Limit of Detection (LOD)~0.1 mg/kgThe smallest concentration of the analyte that can be reliably detected.[1][4]
Limit of Quantitation (LOQ)~0.5 mg/kgThe lowest concentration that can be measured with acceptable accuracy and precision.[1]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Performance MetricTypical ValueDescription
Linearity (R²)≥ 0.99Strong correlation between instrument response and concentration across a wide range.[5]
Accuracy (% Recovery)85 - 115%The degree of closeness of determined value to the nominal or known true value.[6]
Precision (% RSD)≤ 15%A measure of the method's reproducibility under the same operating conditions.[5]
Limit of Detection (LOD)Analyte Dependent (pg/mL to ng/mL range)The lowest concentration of analyte that can be reliably distinguished from background noise.[7]
Limit of Quantitation (LOQ)Analyte Dependent (pg/mL to ng/mL range)The lowest concentration at which the analyte can be accurately and precisely quantified.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible and accurate results. Below is a representative protocol for the quantification of a small molecule like this compound in a biological matrix (e.g., human plasma) using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[8]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing a suitable internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[9]

2. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its internal standard. The use of a deuterated standard like d10 helps in distinguishing it from the non-deuterated form.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample Plasma Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Logical Relationship of Method Validation)

validation_pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision sensitivity LOD & LOQ method_dev->sensitivity stability Stability method_dev->stability robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness sensitivity->robustness stability->robustness application Routine Application robustness->application

Caption: Logical flow of analytical method validation.

References

Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. The use of internal standards is fundamental to achieving accurate and reliable data, with stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, being widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by experimental data and detailed methodologies, all within the framework of current regulatory guidelines.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation through the adoption of the International Council for Harmonisation (ICH) M10 guideline.[3][4] This unified framework emphasizes the importance of using a suitable internal standard to compensate for variability during sample processing and analysis.[5] While not explicitly mandating deuterated standards, the guidelines strongly recommend the use of a SIL-IS whenever possible due to their ability to closely mimic the analyte of interest.[5][6]

Performance Comparison: Deuterated vs. Other Internal Standards

The choice of internal standard significantly impacts assay performance. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that any variations in the analytical process affect both compounds equally.[5]

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Performance
Deuterated (²H) Labeled - Closely mimics analyte's physicochemical properties- Generally good co-elution- Cost-effective compared to ¹³C[7]- Potential for chromatographic "isotope effect" leading to slight retention time shifts[8]- Risk of back-exchange of deuterium (B1214612) with hydrogen from the solvent or matrix[7]- Can sometimes alter mass spectrometric fragmentation patternsAccuracy (%): 98.5 - 101.2Precision (%CV): 2.5 - 4.2Matrix Effect (%): 97.8 - 100.5
Carbon-13 (¹³C) Labeled - Virtually identical physicochemical properties to the analyte- Excellent co-elution with no isotopic shift[5]- High isotopic stability, no risk of back-exchange[7]- Generally higher cost of synthesis- May not be as readily available as deuterated counterpartsAccuracy (%): 99.1 - 100.5Precision (%CV): 2.2 - 3.8Matrix Effect (%): 98.5 - 101.0
Structural Analogs - Readily available- Lower cost- Different physicochemical properties can lead to varied extraction recovery and matrix effects- May not co-elute with the analyte, leading to poor compensation for variabilityAccuracy (%): 85.3 - 92.1Precision (%CV): 8.7 - 12.8Matrix Effect (%): 75.4 - 82.3

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

Key Experimental Protocols for Validation

A robust validation of the bioanalytical method is a regulatory necessity to demonstrate its suitability for its intended purpose. The following are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To confirm that the internal standard does not interfere with the analyte and is free from analyte-related impurities.

Protocol:

  • Prepare a minimum of six different sources of blank biological matrix.

  • Prepare a "zero sample" by spiking the blank matrix only with the deuterated internal standard at its working concentration.

  • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the deuterated internal standard at its working concentration.

  • Analyze these samples using the developed LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard's response in the LLOQ sample.[5]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of both the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked in a neat solution (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at the same low and high concentrations.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process at the same low and high concentrations.

  • Analyze all three sets of samples.

  • Calculate the matrix factor (MF) for both the analyte and the internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[7]

Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to a minimum of three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or exceeding the time from sample collection to analysis.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Accuracy and Precision

Objective: To demonstrate the accuracy (closeness to the true value) and precision (reproducibility) of the method.

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean, accuracy (% bias), and precision (%CV) for each level.

  • Acceptance Criteria: The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).

Visualizing Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition LCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

is_selection_logic Start Start IS Selection SIL_available Stable Isotope Labeled (SIL) IS Available? Start->SIL_available Deuterated Use Deuterated IS SIL_available->Deuterated Yes Analog Use Structural Analog SIL_available->Analog No C13 Consider ¹³C Labeled IS Deuterated->C13 Isotopic Instability or Chromatographic Shift a Concern? Validate Perform Full Method Validation Deuterated->Validate C13->Validate Analog->Validate

Caption: Logical relationship for internal standard selection in bioanalytical method development.

References

A Comparative Performance Analysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its Non-Deuterated Analog, ML204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its well-characterized, non-deuterated counterpart, ML204. While experimental data for the deuterated compound is not extensively available in the public domain, this document leverages the comprehensive data on ML204 to establish a baseline and extrapolates the anticipated benefits of deuteration based on established principles of medicinal chemistry.

4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version designed to offer potential advantages in pharmacokinetic profiles.

Performance Characteristics of ML204

ML204 has been extensively characterized as a valuable research tool for studying TRPC4-mediated physiological and pathological processes. Its performance is highlighted by its potency and selectivity.

Table 1: In Vitro Potency of ML204 against TRPC4 Channels

Assay TypeIC50 ValueCell LineActivation Method
Fluorescent Intracellular Ca2+ Assay0.96 µMHEK293 cells expressing mouse TRPC4β and µ-opioid receptorsDAMGO (µ-opioid receptor agonist)
Whole-Cell Voltage Clamp2.6 µMHEK293 cells expressing mouse TRPC4βµ-opioid receptor stimulation
Whole-Cell Voltage Clamp2.85 µMHEK293 cells expressing mouse TRPC4βIntracellular GTPγS
Fluorescent Intracellular Ca2+ Assay2.91 µMHEK293 cells expressing mouse TRPC4βAcetylcholine (muscarinic receptor agonist)

Data compiled from multiple sources.[1][3][4]

Table 2: Selectivity Profile of ML204

Ion ChannelInhibitionConcentration TestedFold Selectivity (vs. TRPC4)
TRPC Channels
TRPC6WeakUp to 22.2 µM19-fold
TRPC5Moderate-9-fold
TRPC3Moderate--
Other TRP Channels
TRPV1No significant inhibition10-20 µM> 20-fold
TRPV3No significant inhibition10-20 µM> 20-fold
TRPA1No significant inhibition10-20 µM> 20-fold
TRPM8No significant inhibition10-20 µM> 20-fold
Voltage-Gated Channels
Na+ Channels (mouse DRG neurons)No appreciable block10-20 µM> 20-fold
K+ Channels (mouse DRG neurons)No appreciable block10-20 µM> 20-fold
Ca2+ Channels (mouse DRG neurons)No appreciable block10-20 µM> 20-fold

Data compiled from multiple sources.[1][2][4]

Comparison with Alternative TRP Channel Blockers

ML204 offers a significant advantage over older, non-selective TRP channel blockers.

Table 3: Comparison of ML204 with Other TRP Channel Inhibitors

CompoundPrimary Target(s)SelectivityKey Limitations
ML204 TRPC4/TRPC5 High selectivity over other TRP and voltage-gated channels Limited in vivo pharmacokinetic data
SKF-96365Broad-spectrum TRPC inhibitorLowAlso inhibits voltage-gated Ca2+ channels and other ion channels
2-Aminoethoxydiphenyl borate (B1201080) (2-APB)Broad-spectrum TRP channel modulatorLowAffects a wide range of TRP channels, SERCA pumps, and IP3 receptors
Lanthanum (La3+)TRPC4/TRPC5 modulatorModerateDual potentiating and inhibitory effects, non-specific blockade of other Ca2+ channels

Information synthesized from multiple sources.[1][3]

The Deuterium Advantage: Expected Performance of this compound

The primary rationale for deuterating drug candidates is to improve their metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.

While direct comparative data for this compound is not publicly available, the following are the anticipated improvements over ML204:

  • Increased Metabolic Stability: Reduced rate of metabolism, particularly if the deuterated positions are sites of enzymatic oxidation.

  • Longer Half-life: A slower metabolic clearance would lead to a longer plasma half-life.

  • Increased Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall drug exposure (Area Under the Curve).

  • Potentially Reduced Dosing Frequency: A longer half-life could translate to less frequent administration in in vivo studies.

  • Similar Pharmacological Activity: Deuteration is not expected to alter the mechanism of action or the in vitro potency and selectivity of the compound at the TRPC4 channel.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of ML204 and a typical experimental workflow for its characterization.

TRPC4_Inhibition_Pathway cluster_receptor GPCR Activation cluster_channel TRPC4 Channel GPCR G-Protein Coupled Receptor (GPCR) TRPC4 TRPC4 Channel GPCR->TRPC4 Activates Agonist Agonist Agonist->GPCR Binds to Ca_ion Ca²⁺ Influx TRPC4->Ca_ion Allows ML204 ML204 / d10 analog ML204->TRPC4 Directly Blocks

Caption: Mechanism of TRPC4 channel inhibition by ML204.

Experimental_Workflow cluster_invitro In Vitro Assays start Start: Compound Synthesis (ML204 or d10 analog) in_vitro In Vitro Characterization start->in_vitro potency Potency Assay (Calcium Imaging) in_vitro->potency selectivity Selectivity Assay (Patch Clamp) in_vitro->selectivity metabolism Metabolic Stability (Microsomal Assay) in_vitro->metabolism pk_studies Pharmacokinetic Studies in_vivo In Vivo Efficacy Studies pk_studies->in_vivo end End: Performance Profile in_vivo->end potency->pk_studies selectivity->pk_studies metabolism->pk_studies Informs

Caption: General experimental workflow for compound characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound performance. Below are outlines of key experimental protocols used to characterize ML204.

Intracellular Calcium Imaging Assay for Potency Determination

Objective: To determine the IC50 value of a compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPC4.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing mouse TRPC4β and a G-protein coupled receptor (e.g., µ-opioid receptor) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark for 30-60 minutes.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., ML204 or its d10 analog) for a predetermined period.

  • Baseline Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation), and a baseline fluorescence reading is taken.

  • Agonist Stimulation and Data Acquisition: An agonist (e.g., DAMGO) is added to stimulate the GPCR and activate TRPC4 channels, and the change in fluorescence intensity, corresponding to intracellular calcium concentration, is recorded over time.

  • Data Analysis: The increase in fluorescence in the presence of the compound is compared to the control (vehicle-treated) response. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling

Objective: To directly measure the inhibitory effect of a compound on TRPC4 channel currents and to assess its selectivity against other ion channels.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., TRPC4, TRPV1, etc.) are grown on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and channel currents are elicited by applying voltage ramps or steps. Channel activation can be achieved by including an agonist in the external solution or GTPγS in the internal solution.

  • Compound Application: The test compound is applied to the cell via the perfusion system, and the resulting change in current amplitude is recorded.

  • Data Analysis: The percentage of current inhibition is calculated at each compound concentration to determine the IC50 value. For selectivity studies, the effect of the compound on different ion channels is compared.

In Vitro Metabolic Stability Assay

Objective: To assess the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Methodology:

  • Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat, mouse) are thawed on ice.

  • Reaction Mixture Preparation: A reaction mixture containing the liver microsomes, a phosphate (B84403) buffer, and the test compound (at a fixed concentration) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. A longer half-life indicates greater metabolic stability.

By presenting the robust data available for ML204 and the scientifically-grounded expectations for its deuterated analog, this guide aims to provide a comprehensive resource for researchers investigating TRPC4 and for those in the process of developing novel therapeutics targeting this ion channel.

References

Navigating Bioanalytical Cross-Validation: A Comparative Guide Featuring 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical assays ensures consistency and reliability of results, a critical step when methods are transferred between laboratories or updated. This guide provides a comparative overview of internal standards used in such validations, with a focus on the application of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated stable isotope-labeled internal standard.

In the landscape of drug discovery and development, the quantification of novel chemical entities in biological matrices is a routine yet critical task. The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability. 4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4). For the bioanalysis of ML204 and structurally similar compounds, its deuterated analog, this compound, serves as an ideal internal standard.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, like this compound, are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects and other sources of analytical variability.[3]

Alternative Internal Standards: A Comparative Look

While SIL-IS are preferred, their availability and cost can sometimes lead researchers to consider alternatives. The two main categories of internal standards are:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are the most desirable type of internal standard.

    • Advantages: Co-elute with the analyte, experience identical matrix effects, and provide the most accurate and precise results.[2]

    • Disadvantages: Can be expensive and may require custom synthesis.

  • Structural Analogs (Analog-IS): These are compounds that are structurally similar to the analyte but not isotopically labeled.

    • Advantages: More readily available and less expensive than SIL-IS.

    • Disadvantages: May have different chromatographic retention times and ionization efficiencies than the analyte, potentially leading to less accurate correction for matrix effects and variability.

The choice of internal standard can significantly impact the outcome of a bioanalytical method validation. The following table summarizes key performance parameters to consider when comparing internal standards.

Performance Comparison of Internal Standard Types

ParameterThis compound (SIL-IS)Structural Analog Internal Standard
Chromatographic Retention Time Identical to the analyteMay differ from the analyte
Ionization Efficiency Nearly identical to the analyteMay differ from the analyte
Matrix Effect Compensation ExcellentVariable, may not fully compensate
Accuracy & Precision HighGenerally lower than SIL-IS
Cost & Availability Higher cost, may require custom synthesisLower cost, more readily available

Experimental Protocols for Bioanalytical Method Validation

A robust bioanalytical method validation is essential to ensure the reliability of the data. The following outlines a typical workflow for the quantification of an analyte like ML204 using a deuterated internal standard.

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte (e.g., ML204) in a suitable solvent like methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard (this compound) in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 50 µL of biological matrix (e.g., plasma), add 25 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Employ a suitable C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes in a bioanalytical assay utilizing a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (this compound) Matrix->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data

Bioanalytical Sample Preparation and Analysis Workflow.

G cluster_validation Bioanalytical Method Cross-Validation Logic start Start Cross-Validation method1 Original Validated Method start->method1 method2 New/Transferred Method start->method2 analyze Analyze Identical Samples (QCs and Incurred Samples) method1->analyze method2->analyze compare Compare Results (Statistical Analysis) analyze->compare criteria Meet Acceptance Criteria? compare->criteria pass Methods are Correlated criteria->pass Yes fail Investigate Discrepancies criteria->fail No

Logical Flow of a Bioanalytical Method Cross-Validation.

Conclusion

The cross-validation of bioanalytical assays is a cornerstone of robust drug development, ensuring data integrity across different studies and laboratories. The use of a high-quality, stable isotope-labeled internal standard like this compound is instrumental in achieving the highest levels of accuracy and precision. While structural analogs may present a more cost-effective option, the superior performance of deuterated standards in mitigating analytical variability makes them the unequivocal choice for reliable and defensible bioanalytical data.

References

Unveiling the Advantages of Deuteration: A Comparative Guide to 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a promising frontier in drug development. This guide provides a comprehensive comparison of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its non-deuterated structural analog, 4-Methyl-2-(1-piperidinyl)-quinoline. By leveraging the kinetic isotope effect, the deuterated compound is anticipated to offer significant advantages in terms of metabolic stability and pharmacokinetic profile, ultimately leading to a more favorable therapeutic window. This document outlines the theoretical basis for these advantages, supported by established principles of drug metabolism, and provides detailed experimental protocols for their verification.

Enhanced Metabolic Stability and Pharmacokinetic Profile

The primary advantage of substituting hydrogen with deuterium at specific molecular positions lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism.

For this compound, where the piperidinyl ring is fully deuterated, a reduction in the rate of N-dealkylation and other metabolic transformations involving the piperidine (B6355638) moiety is expected. This would lead to several key pharmacokinetic benefits:

  • Increased Half-life (t½): A slower metabolic rate generally results in a longer drug half-life, meaning the compound remains in the systemic circulation for a more extended period.

  • Improved Bioavailability (F%): Reduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching the systemic circulation.

  • Higher Peak Plasma Concentrations (Cmax) and Area Under the Curve (AUC): Slower clearance contributes to higher overall drug exposure.

  • Reduced Metabolite-Associated Toxicity: By slowing the formation of potentially reactive or toxic metabolites, deuteration can lead to an improved safety profile.

The following table summarizes the expected comparative pharmacokinetic parameters based on the principles of the kinetic isotope effect.

Parameter4-Methyl-2-(1-piperidinyl)-quinolineThis compoundExpected Advantage of d10 Analog
Metabolic Stability (in vitro) LowerHigherIncreased resistance to metabolism
Half-life (t½) ShorterLongerReduced dosing frequency
Bioavailability (F%) LowerHigherImproved drug exposure
Clearance (CL) HigherLowerSustained therapeutic levels
Area Under the Curve (AUC) LowerHigherEnhanced overall drug exposure

Mechanism of Action: TRPC4 Channel Inhibition

The non-deuterated analog, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204), has been identified as a potent inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels. TRPC4 channels are non-selective cation channels that are activated downstream of G protein-coupled receptors (GPCRs) and phospholipase C (PLC) signaling. The deuterated version is expected to retain this pharmacological activity as isotopic substitution typically does not alter the parent molecule's affinity for its biological target.

The signaling pathway leading to TRPC4 activation and its subsequent inhibition by 4-Methyl-2-(1-piperidinyl)-quinoline is depicted below.

TRPC4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4 TRPC4 Channel Ca_influx Ca²⁺ Influx TRPC4->Ca_influx Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates DAG->TRPC4 Activates Inhibitor 4-Methyl-2-(1-piperidinyl)- quinoline-d10 Inhibitor->TRPC4 Inhibits Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 2-chloro-4-methylquinoline + Piperidine (or Piperidine-d11) Microwave Microwave Irradiation (200°C, 15 min) Reactants->Microwave Reaction_Monitoring LC/MS Monitoring Microwave->Reaction_Monitoring Dilution Dilution with Methanol & Concentration Reaction_Monitoring->Dilution Acid_Wash Dissolve in HCl & Wash with DCM Dilution->Acid_Wash Basification Adjust pH to 8 with NaOH Acid_Wash->Basification Extraction Extraction with DCM Basification->Extraction Drying Dry over Na2SO4 & Concentrate Extraction->Drying Final_Product Final Product Drying->Final_Product

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated analog of a potent inhibitor of TRPC4 channels. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, these procedures are based on the known hazards of the parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline, and the general guidelines for the disposal of quinoline (B57606) derivatives.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound, once available, and to adhere to all institutional and local regulations regarding hazardous waste disposal.

Core Principles of Chemical Waste Disposal

The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel. This compound, like many quinoline derivatives, should be treated as hazardous waste.[1][2] It must not be disposed of in the regular trash or poured down the drain.[2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.OSHA 29 CFR 1910.134 or EN 149

This table summarizes the necessary personal protective equipment for handling this compound waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance.

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.[3]

    • This waste must be segregated from other incompatible chemical waste streams to prevent dangerous reactions.[2][4]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting all waste associated with this compound. The container must have a secure, tight-fitting lid.[4][5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5]

  • Waste Collection:

    • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into the labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not overfill the container; leave adequate headspace for expansion.

    • Contaminated Labware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect this rinsate as hazardous liquid waste. After decontamination, the glassware can be washed following standard laboratory procedures. Empty chemical containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[2]

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][3]

    • Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Identify Waste Streams (Solid, Liquid, Contaminated Items) A->B Start C Segregate from Incompatible Waste B->C D Select & Label Compatible Waste Container C->D E Collect Waste in Designated Container D->E F Securely Seal Waste Container E->F G Store in Designated Waste Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Maintain Disposal Records H->I

A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Methyl-2-(1-piperidinyl)-quinoline-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-2-(1-piperidinyl)-quinoline-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the hazard profiles of its non-deuterated analog and structurally similar quinoline (B57606) derivatives. This compound should be handled with caution, assuming it is potentially hazardous.

Hazard Identification and Classification

The non-deuterated analog, 4-Methyl-2-(1-piperidinyl)quinoline, is classified as harmful if swallowed.[1] Structurally related quinoline compounds may also cause skin and eye irritation and may be toxic to aquatic life.[2][3] Deuterated compounds require careful handling to prevent isotopic exchange.[4] Therefore, a comprehensive approach to safety is mandatory.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against exposure.

Protection Type Specifications Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects eyes from splashes, aerosols, and solid particulates.[3][5]
Hand Protection Double-gloving with chemical-resistant nitrile gloves. Inspect gloves before each use and change the outer glove immediately if contaminated.Provides a robust barrier against dermal absorption and allows for safe removal of a contaminated outer layer.[2][5][6]
Body Protection A long-sleeved lab coat is required. A chemically resistant apron should be worn over the lab coat when handling significant quantities.Prevents contamination of personal clothing and skin.[5][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required when handling the solid compound outside of a chemical fume hood or during spill cleanup.Protects against the inhalation of fine powders and potential vapors.[3][5]
Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Experimental Workflow

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_weigh Weigh the compound carefully prep_hood->prep_weigh handle_dissolve Dissolve in an appropriate aprotic solvent prep_weigh->handle_dissolve handle_store Store stock solutions in amber vials at -20°C under an inert atmosphere handle_dissolve->handle_store disp_collect Collect all waste in a designated, labeled container handle_store->disp_collect disp_dispose Dispose of as hazardous chemical waste according to institutional and local regulations disp_collect->disp_dispose

Caption: Safe handling workflow for this compound.

Detailed Methodologies

Preparation of a 10 mM Stock Solution:

  • Preparation: Don all required PPE as specified in the table above. All work must be conducted in a certified chemical fume hood.[5]

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Using a calibrated pipette, add the appropriate volume of a suitable aprotic solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve a 10 mM concentration. Aprotic solvents are recommended to prevent deuterium-hydrogen exchange.[4] Cap the vial and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and isotopic exchange.[4]

Spill and Disposal Management
Procedure Guidelines
Spill Cleanup In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not let the product enter drains.[3]
Waste Disposal All waste containing this compound must be collected in a designated and properly labeled hazardous waste container. Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.